molecular formula C11H18O4 B012633 Diethyl cyclopentane-1,1-dicarboxylate CAS No. 4167-77-5

Diethyl cyclopentane-1,1-dicarboxylate

Cat. No.: B012633
CAS No.: 4167-77-5
M. Wt: 214.26 g/mol
InChI Key: NAKRHRXBVSLQAO-UHFFFAOYSA-N
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Description

Diethyl cyclopentane-1,1-dicarboxylate (CAS 4167-77-5) is a versatile cyclopentane-based building block in organic synthesis. This compound features a geminal dicarboxylate structure, which provides a rigid scaffold for constructing complex molecular architectures. Its primary research value lies in its application as a key precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. With a molecular formula of C 11 H 18 O 4 and a molecular weight of 214.26 g/mol, this reagent is characterized by its high purity and consistent performance. Researchers utilize this diester in various ring-forming and ring-functionalization reactions. The cyclopentane ring can be further elaborated, making it a valuable intermediate for developing compounds with potential biological activity. Specifications & Data CAS Number: 4167-77-5 [ ] Molecular Formula: C 11 H 18 O 4 [ ] Molecular Weight: 214.26 g/mol [ ] Physical Form: Solid [ ] Boiling Point: ~210-246 °C [ ] Density: ~1.02-1.10 g/cm³ [ ] Refractive Index: 1.466 [ ] Flash Point: ~110.4 °C [ ] Storage: Store sealed in a dry environment at room temperature [ ] Safety Information Warning - Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). Always wear appropriate personal protective equipment (PPE) and handle in a well-ventilated place. For detailed safety procedures, refer to the Safety Data Sheet (SDS) [ ]. Notice This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl cyclopentane-1,1-dicarboxylate
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InChI

InChI=1S/C11H18O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NAKRHRXBVSLQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40194492
Record name Diethyl 1,1-cyclopentanedicarboxylate
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Molecular Weight

214.26 g/mol
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CAS No.

4167-77-5
Record name 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester
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Record name Diethyl cyclopentane-1,1-dicarboxylate
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Record name Diethyl 1,1-cyclopentanedicarboxylate
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Record name Diethyl 1,1-cyclopentanedicarboxylate
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Record name DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl Cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of diethyl cyclopentane-1,1-dicarboxylate, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.

Core Characteristics and Physicochemical Properties

Diethyl cyclopentane-1,1-dicarboxylate is a geminal diester characterized by a five-membered carbocyclic ring. This structure imparts a unique combination of steric and electronic properties that make it a versatile synthon.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate [1][2][3]

PropertyValue
CAS Number 4167-77-5
Molecular Formula C₁₁H₁₈O₄
Molecular Weight 214.26 g/mol
IUPAC Name diethyl cyclopentane-1,1-dicarboxylate
Synonyms 1,1-Cyclopentanedicarboxylic acid, diethyl ester
Appearance Colorless liquid (typical)
Boiling Point Not precisely defined, but expected to be over 200°C at atmospheric pressure.
Density Not readily available, but expected to be around 1.0 g/mL.
Solubility Soluble in common organic solvents like ethanol, ether, and acetone. Insoluble in water.

Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate: The Malonic Ester Synthesis

The most common and reliable method for synthesizing diethyl cyclopentane-1,1-dicarboxylate is a variation of the malonic ester synthesis. This classic reaction in organic chemistry involves the alkylation of diethyl malonate with a suitable dihaloalkane. In this case, 1,4-dibromobutane is the ideal reagent to form the five-membered ring.

The underlying principle of this synthesis is the high acidity of the α-protons of diethyl malonate, which allows for their easy removal by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the halide ions from the dihaloalkane in a sequential manner to first form an intermediate and then cyclize.

Synthesis_Workflow reagents Diethyl Malonate + 1,4-Dibromobutane base Sodium Ethoxide in Ethanol reagents->base Addition reaction Alkylation & Cyclization base->reaction Initiation workup Aqueous Workup & Extraction reaction->workup Quenching purification Distillation under Reduced Pressure workup->purification Isolation product Diethyl Cyclopentane-1,1-dicarboxylate purification->product Final Product

Caption: Workflow for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

Detailed Experimental Protocol (Adapted from analogous preparations in Organic Syntheses[4])

This protocol is a well-established procedure for the synthesis of cyclic gem-dicarboxylates and is highly applicable for the preparation of the title compound.

Materials:

  • Diethyl malonate

  • 1,4-Dibromobutane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding clean sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so proper precautions must be taken.

  • Initial Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,4-dibromobutane dropwise at a rate that maintains a gentle reflux.

  • Cyclization: After the initial alkylation, a second equivalent of sodium ethoxide is typically added to facilitate the intramolecular cyclization. The reaction mixture is then heated at reflux for several hours to ensure complete reaction.

  • Workup: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water. The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.

Expert Insights: The success of this reaction hinges on the use of anhydrous conditions to prevent the quenching of the sodium ethoxide and the enolate intermediate. The slow addition of reagents is crucial to control the exothermicity of the reaction.

Chemical Reactivity and Synthetic Utility

Diethyl cyclopentane-1,1-dicarboxylate is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the two ester functional groups and the potential for further functionalization of the cyclopentane ring.

Hydrolysis and Decarboxylation

One of the most common transformations of diethyl cyclopentane-1,1-dicarboxylate is its hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation to yield cyclopentanecarboxylic acid. This sequence provides an efficient route to monosubstituted cyclopentane derivatives.

Reactivity_Pathway start Diethyl Cyclopentane-1,1-dicarboxylate hydrolysis Hydrolysis (e.g., NaOH, H₂O, Heat) start->hydrolysis diacid Cyclopentane-1,1-dicarboxylic Acid hydrolysis->diacid decarboxylation Decarboxylation (Heat) diacid->decarboxylation monoacid Cyclopentanecarboxylic Acid decarboxylation->monoacid

Caption: Key reaction pathway of diethyl cyclopentane-1,1-dicarboxylate.

Reduction

The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford cyclopentane-1,1-diyldimethanol. This diol is a useful precursor for the synthesis of spirocyclic compounds and other complex architectures.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopentane-1,1-dicarboxylic acid moiety, readily accessible from the title compound, is a valuable scaffold in medicinal chemistry. It can be used as a constrained analog of a gem-dimethyl group or as a building block for the synthesis of spirocyclic compounds, which are of increasing interest in drug design due to their conformational rigidity and three-dimensional character. While specific examples for diethyl cyclopentane-1,1-dicarboxylate are not as prevalent in the literature as for its cyclopropane and cyclobutane analogs, the principles of its utility are the same. For instance, related structures are used as intermediates in the synthesis of various biologically active molecules.

Spectroscopic Characterization

The structure of diethyl cyclopentane-1,1-dicarboxylate can be unequivocally confirmed by standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - A triplet around 1.2 ppm corresponding to the methyl protons of the ethyl groups.- A quartet around 4.1 ppm corresponding to the methylene protons of the ethyl groups.- Multiplets in the range of 1.6-2.0 ppm for the methylene protons of the cyclopentane ring.
¹³C NMR - A peak around 14 ppm for the methyl carbons of the ethyl groups.- A peak around 61 ppm for the methylene carbons of the ethyl groups.- Peaks in the range of 25-40 ppm for the methylene carbons of the cyclopentane ring.- A quaternary carbon peak around 55-60 ppm.- A carbonyl carbon peak around 170-175 ppm.
FTIR - A strong C=O stretching vibration around 1730 cm⁻¹.- C-O stretching vibrations in the range of 1100-1300 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹.

Safety and Handling

Diethyl cyclopentane-1,1-dicarboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[2].

  • Precautions for Use: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4][5]. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Diethyl cyclopentane-1,1-dicarboxylate is a fundamentally important building block in organic synthesis. Its straightforward preparation via the malonic ester synthesis and the versatile reactivity of its ester groups make it a valuable precursor for a wide range of more complex molecules, including those of pharmaceutical interest. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved January 23, 2026, from [Link]

  • CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved January 23, 2026, from [Link]

  • PENTA s.r.o. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. Retrieved January 23, 2026, from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • GSRS. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. Retrieved January 23, 2026, from [Link]

  • Chemie Brunschwig. (n.d.). BLD Pharm. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl Cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the Infrared (IR) spectroscopic analysis of diethyl cyclopentane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize IR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of Diethyl Cyclopentane-1,1-dicarboxylate and the Role of IR Spectroscopy

Diethyl cyclopentane-1,1-dicarboxylate (CAS No. 4167-77-5, Molecular Formula: C₁₁H₁₈O₄) is a key organic building block used in the synthesis of various complex molecules, including pharmaceuticals and specialty chemicals.[1][2][3] Its molecular structure, featuring a five-membered cycloalkane ring geminally substituted with two ethyl ester groups, presents a unique spectroscopic fingerprint.

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated that reveals the vibrational frequencies of its constituent chemical bonds.[4] This information is directly correlated to the functional groups present in the molecule, making IR spectroscopy a powerful tool for:

  • Structural Verification: Confirming the identity and purity of synthesized diethyl cyclopentane-1,1-dicarboxylate.

  • Reaction Monitoring: Tracking the progress of reactions involving this molecule by observing the appearance or disappearance of characteristic absorption bands.

  • Quality Control: Ensuring the consistency and quality of the compound in various applications.

This guide will delve into the theoretical underpinnings of the IR spectrum of diethyl cyclopentane-1,1-dicarboxylate, provide a detailed experimental protocol for its analysis, and offer insights into the interpretation of its spectral features.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of diethyl cyclopentane-1,1-dicarboxylate is a superposition of the vibrational modes of its core structural components: the cyclopentane ring and the two ethyl ester functional groups.

The Dominance of the Ester Functional Groups

The most prominent features in the IR spectrum of an ester are the strong absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[5] Saturated aliphatic esters, such as diethyl cyclopentane-1,1-dicarboxylate, exhibit a characteristic and intense C=O stretching band typically in the range of 1750-1735 cm⁻¹.[6][7] This absorption is due to the significant change in dipole moment during the stretching vibration of the highly polar carbonyl bond.

Furthermore, esters display two distinct C-O stretching vibrations in the fingerprint region, generally between 1300 and 1000 cm⁻¹.[5][7] These correspond to the asymmetric and symmetric stretching of the O=C-O-C unit. The presence of these two strong bands, in conjunction with the intense C=O absorption, is a highly reliable indicator of an ester functional group.[5]

The Contribution of the Cyclopentane Ring

The cyclopentane ring, being a saturated hydrocarbon, will primarily exhibit C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region. Additionally, scissoring and rocking vibrations of the CH₂ groups will give rise to absorptions in the 1470-1430 cm⁻¹ range. The vibrational modes of the cyclopentane ring can be complex due to its non-planar conformations (envelope and twist).[8][9]

The Ethyl Group Signatures

The ethyl groups (-CH₂CH₃) will also contribute to the C-H stretching region (2980-2870 cm⁻¹) and will show characteristic bending vibrations for the methyl (CH₃) and methylene (CH₂) groups in the 1470-1370 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of diethyl cyclopentane-1,1-dicarboxylate, which is a liquid at room temperature.

Sample Preparation: The Neat Liquid Film Method

Given that diethyl cyclopentane-1,1-dicarboxylate is a liquid, the simplest and most common sample preparation technique is the neat liquid film method using salt plates (e.g., NaCl or KBr).[10]

Step-by-Step Methodology:

  • Ensure Cleanliness: Thoroughly clean and dry two infrared-transparent salt plates (e.g., KBr) with a suitable solvent (e.g., dry acetone or methylene chloride) and handle them only by the edges to avoid moisture contamination from fingerprints.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Application: Place a single, small drop of diethyl cyclopentane-1,1-dicarboxylate onto the center of one of the salt plates.

  • Film Formation: Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film. The film should be free of air bubbles.

  • Sample Holder: Place the "sandwich" of salt plates into the spectrometer's sample holder.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution should be set to 4 cm⁻¹.

Causality Behind Experimental Choices:

  • Salt Plates: KBr and NaCl are transparent to mid-infrared radiation, making them ideal for this application. They are, however, hygroscopic and must be kept dry.

  • Neat Sample: Analyzing the pure liquid eliminates interference from solvent peaks, providing a clear spectrum of the analyte.

  • Thin Film: A thin film is crucial to ensure that the absorption bands are not completely saturated (i.e., do not exceed the detector's linear range), allowing for accurate determination of peak positions and relative intensities.

Alternative Method: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is another excellent technique that requires minimal sample preparation.[11][12]

Step-by-Step Methodology:

  • ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is impeccably clean. Record a background spectrum.

  • Sample Application: Place a drop of diethyl cyclopentane-1,1-dicarboxylate directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum.

Advantages of ATR: This method is rapid, requires very little sample, and is easy to clean up.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The following table summarizes the expected characteristic absorption bands in the IR spectrum of diethyl cyclopentane-1,1-dicarboxylate, based on established correlation tables and the principles discussed above.[6][7][13]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2980 - 2870MediumC-H Stretching (asymmetric and symmetric)-CH₂- and -CH₃
1750 - 1735 Strong C=O Stretching Ester
1470 - 1430MediumCH₂ Bending (Scissoring)Cyclopentane, Ethyl
1390 - 1370MediumCH₃ Bending (Umbrella)Ethyl
1300 - 1200 Strong C-O-C Asymmetric Stretching Ester
1150 - 1000 Strong C-O-C Symmetric Stretching Ester

Note: The bolded entries represent the most characteristic and intense peaks for identifying the ester functionality.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of diethyl cyclopentane-1,1-dicarboxylate.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_start Obtain Sample: Diethyl Cyclopentane-1,1-dicarboxylate prep_method Choose Method: Neat Film or ATR prep_start->prep_method prep_neat Neat Film: Place drop between KBr plates prep_method->prep_neat Liquid prep_atr ATR: Place drop on crystal prep_method->prep_atr Liquid prep_end Sample ready for analysis prep_neat->prep_end prep_atr->prep_end acq_bkg Acquire Background Spectrum acq_sample Acquire Sample Spectrum acq_bkg->acq_sample analysis_process Process Spectrum: Baseline Correction, Peak Picking acq_sample->analysis_process analysis_interpret Interpret Bands: Correlate peaks with functional groups analysis_process->analysis_interpret analysis_report Final Report: Structural Confirmation analysis_interpret->analysis_report

Caption: Workflow for IR analysis of diethyl cyclopentane-1,1-dicarboxylate.

Conclusion: A Self-Validating System for Structural Integrity

The IR spectrum of diethyl cyclopentane-1,1-dicarboxylate provides a rapid and reliable method for its structural confirmation. The presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with two strong C-O stretching bands in the 1300-1000 cm⁻¹ region, serves as a definitive marker for the geminal diester functionality.[5] The C-H stretching and bending vibrations further corroborate the presence of the cyclopentane and ethyl moieties. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret the IR spectrum of this important chemical intermediate, ensuring its identity and purity for downstream applications. This self-validating system, grounded in the fundamental principles of molecular vibrations, is an essential component of rigorous scientific practice in chemical research and development.

References

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. PubChem Compound Database. [Link]

  • Miller, A. L., & Bowden, N. B. (2007). Supplementary Data. Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes. The Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Google Patents. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • Ocola, E. J., Bauman, L. E., & Laane, J. (2011). Vibrational spectra and structure of cyclopentane and its isotopomers. The Journal of Physical Chemistry A, 115(24), 6531–6542. [Link]

  • ResearchGate. (n.d.). The Vibrational Analysis of Cyclopentanone. [Link]

  • Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

  • ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]

  • Taylor & Francis Online. (n.d.). Low Frequency Vibrational Spectra of Molecular Crystals. [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

  • ACS Publications. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. [Link]

  • Global Substance Registration System. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. [Link]

  • Indian Academy of Sciences. (2020). Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Journal of Chemical Sciences. [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of Diethyl Cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of diethyl cyclopentane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation and quantification of this and structurally related compounds. This document moves beyond a standard protocol, offering in-depth explanations for the anticipated molecular behavior under common mass spectrometric conditions, thereby enabling a deeper understanding of the data generated.

Introduction to Diethyl Cyclopentane-1,1-dicarboxylate and its Mass Spectrometric Analysis

Diethyl cyclopentane-1,1-dicarboxylate, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol , is a geminal diester built on a cyclopentane core[1]. Its structure presents interesting features for mass spectrometric analysis, including two ester functional groups and a cyclic alkane framework. Understanding its behavior under ionization and subsequent fragmentation is crucial for its unambiguous identification and characterization in various matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like diethyl cyclopentane-1,1-dicarboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable analytical approach, offering high separation efficiency and producing detailed fragmentation patterns that act as a molecular fingerprint[2].

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The pattern of these fragment ions constitutes the mass spectrum.

General Workflow of a GC-MS Experiment

The general workflow for analyzing a sample by GC-MS is a sequential process of separation, ionization, mass analysis, and detection.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector GC_Column GC Column Injector->GC_Column Separation IonSource Ion Source (EI) GC_Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration & Focusing Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data System Detector->DataSystem Signal Fragmentation_Pathways cluster_alpha α-Cleavage cluster_mclafferty McLafferty & Related cluster_ring Ring & Ester Cleavage M M⁺• (m/z 214) F169 [M - •OC₂H₅]⁺ m/z 169 M->F169 - •OC₂H₅ F185 [M - •C₂H₅]⁺ m/z 185 M->F185 - •C₂H₅ F186 [M - C₂H₄]⁺• m/z 186 M->F186 - C₂H₄ F129 [C₅H₈COOC₂H₅]⁺ m/z 129 M->F129 - •COOC₂H₅ F141 [M - C₂H₄ - •OC₂H₅]⁺ m/z 141 F186->F141 - •OC₂H₅ F113 [M - C₂H₄ - COOC₂H₅]⁺ m/z 113 F186->F113 - •COOC₂H₅ F142 [M - C₅H₈]⁺• (Retro-Diels-Alder type) m/z 142 (less likely)

Sources

Solubility of diethyl cyclopentane-1,1-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Diethyl Cyclopentane-1,1-dicarboxylate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of diethyl cyclopentane-1,1-dicarboxylate, a key building block in organic synthesis. We will explore the theoretical underpinnings of its solubility, present a predictive qualitative solubility profile, and offer detailed, field-proven experimental protocols for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of dicarboxylate esters in organic media.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the selection of an appropriate solvent is a pivotal decision that impacts process efficiency, product purity, safety, and environmental footprint.[1] The solubility of a compound dictates its behavior in various stages of drug development, including chemical reactions, extractions, crystallizations, and formulations.[1] A thorough understanding of a compound's solubility profile in different organic solvents is therefore not merely an academic exercise but a fundamental requirement for robust and scalable pharmaceutical manufacturing.[2]

Diethyl cyclopentane-1,1-dicarboxylate, as a versatile synthetic intermediate, is no exception. Its solubility characteristics will determine the choice of reaction media, the efficiency of its purification, and its ease of handling in subsequent synthetic transformations. This guide will delve into the factors governing its dissolution in organic solvents and provide the necessary tools to both predict and experimentally determine its solubility.

Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate

Before exploring its solubility, it is essential to understand the fundamental physicochemical properties of diethyl cyclopentane-1,1-dicarboxylate. These properties provide the basis for predicting its behavior in different solvent systems.

PropertyValueSource
CAS Number 4167-77-5[3]
Molecular Formula C₁₁H₁₈O₄[3]
Molecular Weight 214.26 g/mol [3][4]
IUPAC Name diethyl cyclopentane-1,1-dicarboxylate[4]
Polar Surface Area 52.6 Ų[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 6[4]

The presence of two ester functional groups makes the molecule polar and capable of acting as a hydrogen bond acceptor.[5] However, the lack of hydrogen bond donors and the presence of a nonpolar cyclopentane ring and ethyl groups contribute to its hydrophobic character.[5] This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework for Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. For a more quantitative and predictive approach, the concept of Hansen Solubility Parameters (HSP) is invaluable.

HSP theory decomposes the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is then given by:

δt² = δD² + δP² + δH²[6]

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of a solvent and a solute in this three-dimensional space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[6]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for diethyl cyclopentane-1,1-dicarboxylate have not been experimentally determined in the literature reviewed, a researcher can determine them by testing the compound's solubility in a range of solvents with known HSPs. The solvents that dissolve the compound will define a "solubility sphere" in the Hansen space, the center of which represents the HSP of the solute.[7]

Predicted Solubility Profile and Solvent Selection

In the absence of quantitative data, a qualitative solubility profile can be predicted based on the compound's structure and the properties of common organic solvents. Diethyl cyclopentane-1,1-dicarboxylate, being a moderately polar ester, is expected to be soluble in a range of common organic solvents and have limited solubility in water.[5]

Table of Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe polar hydroxyl group of the alcohol can interact with the ester carbonyls, and the alkyl chains are compatible.
Ketones Acetone, Methyl Ethyl KetoneHighThe polar carbonyl group of the ketone is compatible with the ester groups. A related compound, diethyl 1,1-cyclopropanedicarboxylate, shows slight solubility in acetone.[8]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds due to their ability to solvate nonpolar and moderately polar molecules.
Halogenated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds. A related compound, diethyl 1,1-cyclopropanedicarboxylate, is slightly soluble in chloroform.[8]
Aromatic Toluene, XyleneModerate to HighThe nonpolar aromatic ring can interact with the cyclopentane ring, while the overall polarity is reasonably well-matched.
Esters Ethyl acetateHigh"Like dissolves like" principle suggests high solubility in a solvent with a similar functional group.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighThese are highly polar aprotic solvents capable of dissolving a wide range of compounds.
Hydrocarbons Hexane, HeptaneLow to ModerateThe significant polarity of the diester will likely limit its solubility in nonpolar alkanes.
Water Very LowThe hydrophobic cyclopentane ring and ethyl groups will dominate, leading to poor aqueous solubility.[5]

Hansen Solubility Parameters for Common Solvents:

The following table provides the HSP for a selection of organic solvents, which can be used as a starting point for experimental determination of the HSP for diethyl cyclopentane-1,1-dicarboxylate. The units are MPa⁰.⁵.[6]

SolventδDδPδH
Acetone15.510.47.0
Dichloromethane17.07.37.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, rigorous experimental protocols are necessary. It is important to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.

5.1. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, starting from a high-concentration stock solution (often in DMSO). It is a high-throughput method suitable for early-stage drug discovery.[9][10]

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock solution in DMSO B Pipette stock solution into 96-well plate A->B Dispense C Add aqueous buffer (e.g., PBS) to each well B->C Dilute D Seal and shake plate (e.g., 2 hours at RT) C->D Incubate E Filter to remove precipitate D->E Separate F Analyze supernatant by HPLC-UV or LC-MS/MS E->F Inject G Quantify concentration against a standard curve F->G Calculate

Caption: A typical workflow for high-throughput kinetic solubility screening.

Step-by-Step Protocol for Kinetic Solubility:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of diethyl cyclopentane-1,1-dicarboxylate in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the stock solution into the wells of a 96-well microplate.

  • Solvent Addition: Add the desired organic solvent or aqueous buffer (e.g., 198 µL for a 1:100 dilution) to each well.

  • Incubation: Seal the plate and shake at a constant speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 2 hours). This allows for the rapid precipitation of the compound from the supersaturated solution.

  • Separation: Separate the solid precipitate from the saturated solution. This is typically achieved by filtration through a filter plate.

  • Analysis: Analyze the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11]

  • Quantification: Calculate the solubility by comparing the analytical response to a pre-established calibration curve.

5.2. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This method is lower-throughput but provides more accurate and fundamental data.[12]

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of the test solvent A->B Combine C Seal and agitate at a controlled temperature (e.g., 24-48 hours) B->C Incubate D Allow undissolved solid to settle C->D Settle E Withdraw an aliquot of the supernatant D->E Sample F Filter the aliquot E->F Clarify G Analyze by HPLC-UV or other suitable method F->G Inject H Quantify concentration G->H Calculate

Caption: The shake-flask method for determining thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid diethyl cyclopentane-1,1-dicarboxylate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13]

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to let the excess solid settle. Centrifugation can also be used to facilitate this separation.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Analysis and Quantification: Analyze the filtered solution by a validated analytical method (e.g., HPLC-UV) and quantify the concentration against a standard curve to determine the thermodynamic solubility.[12]

Conclusion: A Strategic Approach to Solubility

For drug development professionals, a tiered approach to solubility assessment is recommended. Initial high-throughput kinetic solubility screening can rapidly identify promising solvent systems from a large pool of candidates. Subsequently, the more resource-intensive thermodynamic solubility determination should be performed on a smaller set of prioritized solvents to obtain precise data for process development and formulation. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select the optimal solvent systems for diethyl cyclopentane-1,1-dicarboxylate, ensuring efficient and robust processes in their synthetic and development endeavors.

References

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. PubChem. [Link]

  • CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. PubChem. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Van der Veen, M. A., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • LibreTexts. (2020). 11.3 Alcohols, Acids, and Esters. [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. [Link]

  • Guha, R., et al. (2009). Organic Solvent Solubility Data Book. CORE. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Solvent Selection Guides. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • Georg Thieme Verlag. (n.d.). Product Class 5: Carboxylic Acid Esters. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Avdeef, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Lumen Learning. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. [Link]

  • ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • ACS Publications. (n.d.). Radiometric method for determining solubility of organic solvents in water. [Link]

  • ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

  • LibreTexts. (2023). Properties of Esters. [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

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Methodological & Application

Application Notes and Protocols: Diethyl Cyclopentane-1,1-dicarboxylate as a Versatile Precursor for the Synthesis of Novel Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for three-dimensional molecular architectures has never been greater. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of molecules. Their inherent conformational rigidity and precise spatial orientation of functional groups offer unique advantages in modulating biological activity and material properties.[1] The spirocyclic framework can enhance binding affinity to protein targets, improve pharmacokinetic profiles, and introduce novel intellectual property positions for drug candidates.[2] Consequently, the development of efficient and versatile synthetic routes to novel spiro compounds is a paramount objective for medicinal and synthetic chemists.

This application note provides a comprehensive guide to the utilization of a readily accessible and highly versatile building block, diethyl cyclopentane-1,1-dicarboxylate, as a precursor for the synthesis of a diverse array of spirocyclic compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Properties of Diethyl Cyclopentane-1,1-dicarboxylate

Diethyl cyclopentane-1,1-dicarboxylate is a stable, commercially available liquid that serves as an excellent starting material for spirocyclization reactions. Its key structural feature is the presence of two ester functionalities geminally substituted on a cyclopentane ring. This arrangement provides a strategic anchor point for the construction of the second ring system, leading to the desired spirocyclic architecture.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₄[3]
Molecular Weight 214.26 g/mol [3]
CAS Number 4167-77-5[3]
Appearance Colorless liquid[4]
Boiling Point 134-136 °C at 13 mmHg[4]

Safety Information: Diethyl cyclopentane-1,1-dicarboxylate is harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies for Spirocyclization

The gem-diester functionality of diethyl cyclopentane-1,1-dicarboxylate is the linchpin for several powerful cyclization strategies. The choice of reaction partner and conditions dictates the nature of the resulting spirocycle, allowing for the synthesis of a wide range of carbocyclic and heterocyclic systems.

Reaction with Binucleophiles: A Gateway to Spiro-Heterocycles

One of the most direct and versatile methods for constructing spiro-heterocycles from diethyl cyclopentane-1,1-dicarboxylate is its reaction with binucleophiles. These reagents contain two nucleophilic centers that can react sequentially with the two electrophilic ester carbonyls of the starting material. This strategy is particularly effective for the synthesis of spiro-barbiturates and other related heterocyclic systems.

The selection of a strong base, such as sodium ethoxide, is crucial for the initial deprotonation of the binucleophile (e.g., urea or thiourea), rendering it sufficiently nucleophilic to attack the ester carbonyl. The reaction is typically performed in a polar aprotic solvent like ethanol to ensure the solubility of the reactants and intermediates. The subsequent intramolecular cyclization is often driven by the thermodynamic stability of the resulting heterocyclic ring system.

cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl cyclopentane-1,1-dicarboxylate Diethyl cyclopentane-1,1-dicarboxylate Mixing in Ethanol Mixing in Ethanol Diethyl cyclopentane-1,1-dicarboxylate->Mixing in Ethanol Urea/Thiourea Urea/Thiourea Urea/Thiourea->Mixing in Ethanol Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Mixing in Ethanol Reflux Reflux Mixing in Ethanol->Reflux Acidic Workup Acidic Workup Reflux->Acidic Workup Spiro-barbiturate/thiobarbiturate Spiro-barbiturate/thiobarbiturate Acidic Workup->Spiro-barbiturate/thiobarbiturate cluster_reactants Reactants cluster_process Process cluster_product Product Precursor from Diethyl Cyclopentane-1,1-dicarboxylate Precursor from Diethyl Cyclopentane-1,1-dicarboxylate Knoevenagel Condensation Knoevenagel Condensation Precursor from Diethyl Cyclopentane-1,1-dicarboxylate->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Knoevenagel Condensation Catalyst Catalyst Catalyst->Knoevenagel Condensation Intramolecular Michael Addition Intramolecular Michael Addition Knoevenagel Condensation->Intramolecular Michael Addition Cyclization Cyclization Intramolecular Michael Addition->Cyclization Spiro-heterocycle Spiro-heterocycle Cyclization->Spiro-heterocycle A Diethyl Cyclopentane-1,1-dicarboxylate B Alkylation with an Ester-containing Alkyl Halide A->B C Elaborated Diester Intermediate B->C D Dieckmann Condensation (Base) C->D E Spirocyclic β-Keto Ester D->E F Hydrolysis and Decarboxylation E->F G Spirocyclic Ketone F->G

Sources

Application Notes & Protocols: The Strategic Use of Diethyl Cyclopentane-1,1-dicarboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of diethyl cyclopentane-1,1-dicarboxylate.

Abstract

Diethyl cyclopentane-1,1-dicarboxylate is a versatile geminal diester that serves as a pivotal building block in modern medicinal chemistry. Its rigid cyclopentyl scaffold is a key structural motif for introducing spirocyclic complexity into drug candidates, a strategy often employed to enhance binding affinity, modulate physicochemical properties, and explore novel intellectual property space. This guide elucidates the fundamental reactivity of this reagent, provides detailed protocols for its conversion into high-value pharmaceutical intermediates, and explains the chemical principles that underpin its synthetic applications. We will explore its use in constructing spiro-heterocycles and other key transformations, providing researchers with the foundational knowledge to effectively integrate this reagent into their drug discovery programs.

Introduction: The Value of the Gem-Diester in Cycloalkanes

In pharmaceutical design, the precise control of three-dimensional molecular architecture is paramount. Cycloalkane-based scaffolds are frequently used to constrain the conformation of flexible side chains, thereby improving a molecule's interaction with its biological target. Diethyl cyclopentane-1,1-dicarboxylate, a derivative of malonic ester, provides a pre-formed five-membered ring with two ester functionalities locked onto a single quaternary carbon atom.

This unique arrangement serves two primary purposes in synthesis:

  • A Progenitor for Spirocycles: The gem-diester moiety is an ideal electrophilic partner for condensation reactions with binucleophilic reagents (e.g., urea, guanidine, thiourea), leading directly to the formation of spiro-heterocycles.[1] Spiro-fusion is a powerful design element, often imparting favorable properties such as increased metabolic stability and improved cell permeability.

  • A Masked Carboxylic Acid: Through straightforward hydrolysis and subsequent decarboxylation, one of the ester groups can be selectively removed to yield cyclopentanecarboxylic acid derivatives, providing a handle for amide bond formation or other key coupling reactions.

While this guide focuses on the cyclopentane derivative, it is important to recognize its close structural relationship with diethyl cyclopropane-1,1-dicarboxylate. The principles of ester chemistry, condensation reactions, and hydrolysis are largely analogous. However, the enhanced ring strain of the cyclopropane ring makes it susceptible to unique ring-opening reactions, a reactivity pathway not typically observed with the more stable cyclopentane system.[2][3]

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties and chemical behavior of diethyl cyclopentane-1,1-dicarboxylate is essential for its effective use in the laboratory.

Table 1: Physicochemical and Safety Data
PropertyValueSource
IUPAC Name diethyl cyclopentane-1,1-dicarboxylatePubChem[4]
CAS Number 4167-77-5PubChem[4]
Molecular Formula C₁₁H₁₈O₄PubChem[4]
Molecular Weight 214.26 g/mol PubChem[4]
Appearance Colorless LiquidN/A
Primary Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)PubChem[4]
Core Reactivity

The synthetic utility of diethyl cyclopentane-1,1-dicarboxylate is dominated by the chemistry of its two ester groups. Unlike its precursor, diethyl malonate, the central carbon atom is non-acidic, precluding its use in typical alkylation reactions. The primary transformations include:

  • Saponification (Hydrolysis): Treatment with a strong base (e.g., NaOH, KOH) followed by acidification readily converts the diester into cyclopentane-1,1-dicarboxylic acid. This diacid is a stable, crystalline solid and a key intermediate.

  • Condensation Reactions: The carbonyl carbons of the ester groups are electrophilic and will react with strong nucleophiles. This is the basis for forming heterocyclic rings, most notably in the synthesis of barbiturate-like structures.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to the corresponding diol, cyclopentane-1,1-dimethanol.

  • Decarboxylation: Upon heating, the corresponding diacid (formed via saponification) readily loses one molecule of CO₂, yielding cyclopentanecarboxylic acid. This is a classic malonic ester synthesis pathway.

Strategic Synthesis of Pharmaceutical Intermediates

The following diagram illustrates the central role of diethyl cyclopentane-1,1-dicarboxylate as a divergent intermediate, branching from a common synthetic origin.

G cluster_0 Key Transformations malonate Diethyl Malonate target Diethyl Cyclopentane- 1,1-dicarboxylate malonate->target Double Alkylation dibromobutane 1,4-Dibromobutane dibromobutane->target base Base (e.g., NaOEt) base->target hydrolysis 1. Saponification (NaOH) 2. Acidification (HCl) target->hydrolysis Protocol 1 condensation Condensation (e.g., Urea, NaOEt) target->condensation Protocol 2 reduction Reduction (e.g., LiAlH₄) target->reduction diacid Cyclopentane-1,1- dicarboxylic Acid hydrolysis->diacid spiro Spiro-heterocycle (e.g., Spiro-barbiturate) condensation->spiro diol Cyclopentane-1,1- dimethanol reduction->diol

Diagram 1: Synthetic landscape of diethyl cyclopentane-1,1-dicarboxylate.

Detailed Experimental Protocols

These protocols are designed to be self-validating, including guidance on reaction monitoring, purification, and characterization.

Protocol 1: Saponification to Cyclopentane-1,1-dicarboxylic Acid

Causality: This protocol transforms the liquid, moderately polar diester into a solid, highly polar diacid. The conversion is driven by the irreversible hydrolysis of the ester bond in the presence of a strong base. The resulting dicarboxylate salt is water-soluble, allowing for easy removal of non-polar impurities via an aqueous wash before it is protonated back into the desired diacid, which typically has lower aqueous solubility and can be isolated.

Materials & Equipment:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (8.0 g, 200 mmol) in a mixture of water (40 mL) and ethanol (40 mL).

  • Addition of Ester: To the stirring basic solution, add diethyl cyclopentane-1,1-dicarboxylate (21.4 g, 100 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction can be monitored by TLC (e.g., 20% EtOAc/Hexanes), observing the disappearance of the starting material spot.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH of the solution is ~1-2. A white precipitate of cyclopentane-1,1-dicarboxylic acid will form.

  • Isolation: Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove residual salts. Dry the product under vacuum to a constant weight.

Characterization:

  • Expected Yield: 14-15 g (88-94%)

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆): A broad singlet for the carboxylic acid protons (~12 ppm), a triplet for the C2/C5 methylene protons, and a quintet for the C3/C4 methylene protons. The characteristic ethyl group signals of the starting material will be absent.

Protocol 2: Synthesis of a Spiro-Barbiturate Analogue

Causality: This protocol exemplifies the construction of a spiro-heterocycle via a double condensation reaction. A strong base (sodium ethoxide) is used to deprotonate the N-H protons of urea, turning it into a more potent nucleophile. The urea dianion then attacks the electrophilic carbonyl carbons of the gem-diester in a stepwise fashion, displacing ethanol twice to form a stable six-membered ring fused at the spiro-center.

G start Diethyl Cyclopentane- 1,1-dicarboxylate + Urea step1 Generate Sodium Ethoxide (Na in absolute EtOH) start->step1 step2 Add Urea to Ethoxide Solution step1->step2 step3 Add Diester to Reaction Mixture step2->step3 step4 Heat to Reflux (Monitor by TLC) step3->step4 step5 Cool and Quench (Pour into ice-water) step4->step5 step6 Acidify to pH 2-3 (Precipitation) step5->step6 step7 Isolate Product (Vacuum Filtration) step6->step7 end Spiro-cyclopentane Barbiturate step7->end

Diagram 2: Experimental workflow for spiro-barbiturate synthesis.

Materials & Equipment:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Urea

  • Sodium metal (handle with extreme care)

  • Absolute ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Anhydrous reaction flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add small, freshly cut pieces of sodium metal (5.1 g, 220 mmol) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and no nearby ignition sources. Stir until all the sodium has dissolved.

  • Add Urea: To the resulting sodium ethoxide solution, add urea (6.0 g, 100 mmol) and stir for 15 minutes.

  • Add Diester: Slowly add diethyl cyclopentane-1,1-dicarboxylate (21.4 g, 100 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a solid precipitate indicates product formation.

  • Workup: Cool the reaction to room temperature. Carefully pour the reaction mixture into 500 mL of ice-water.

  • Acidification: While stirring, acidify the aqueous solution with concentrated HCl to pH 2-3. A voluminous white precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Characterization:

  • Expected Yield: 15-17 g (82-93%)

  • Appearance: White to off-white solid.

  • IR (KBr, cm⁻¹): Characteristic C=O stretching frequencies for the barbiturate ring (approx. 1700-1750 cm⁻¹) and N-H stretching (approx. 3200 cm⁻¹).

Conclusion and Future Outlook

Diethyl cyclopentane-1,1-dicarboxylate is a powerful and often underutilized building block for introducing conformational rigidity and spirocyclic motifs into pharmaceutical candidates. The protocols described herein provide a reliable foundation for its use in the synthesis of key intermediates like dicarboxylic acids and spiro-barbiturates. The straightforward and high-yielding nature of these transformations makes this reagent an economically viable and chemically robust choice for both discovery and process chemistry. Future applications will likely focus on its incorporation into more complex polycyclic systems and its use in asymmetric transformations to access chiral spirocyclic compounds.

References

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. PubChem. Retrieved from [Link]

  • Merino-Montiel, P., & Montiel-Smith, S. (2018). Synthesis of spiro 1,3-oxazolidin-2-ones (spirocarbamates) and a series of spiro 2-substituted amino-4,5-dihydro-1,3-oxazoles at the C-17 position of trans-androsterone and estrone. Steroids, 138, 108-115.
  • Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. Retrieved from [Link]

  • CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Spiro[indoline-pyridine]-dicarboxylates and Substituted Alkylidene Oxindoles by Azomethine Ylides and MBH Carbonates of Isatins. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

Sources

Application Note & Protocol: Saponification of Diethyl Cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the saponification of diethyl cyclopentane-1,1-dicarboxylate, a critical transformation for producing cyclopentane-1,1-dicarboxylic acid. This diacid is a valuable building block in the synthesis of various organic molecules, including pharmaceutical intermediates.[1] The protocol herein is designed for researchers and professionals in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, and strategies for process optimization.

Introduction: The Strategic Importance of Saponification

The conversion of esters to carboxylic acids via base-mediated hydrolysis, known as saponification, is a fundamental reaction in organic chemistry.[2] Diethyl cyclopentane-1,1-dicarboxylate is a geminal diester, and its hydrolysis provides access to cyclopentane-1,1-dicarboxylic acid. This subsequent diacid is a precursor for more complex molecular architectures, often utilized in the synthesis of spirocyclic compounds and other constrained ring systems relevant to medicinal chemistry.

The saponification process is driven by the irreversible formation of a carboxylate salt under basic conditions, which is then protonated in a final acidification step to yield the desired dicarboxylic acid.[3][4][5] This application note details a robust and reproducible protocol for this transformation, emphasizing the rationale behind each procedural step to ensure both high yield and purity.

Mechanistic Pathway

The saponification of a diester like diethyl cyclopentane-1,1-dicarboxylate proceeds through a two-stage hydrolysis. Each ester group undergoes the same mechanistic sequence:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diester. This forms a tetrahedral intermediate.[4][5]

  • Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group. This produces a carboxylic acid functional group.

  • Irreversible Acid-Base Reaction: The generated carboxylic acid (pKa ~4-5) is immediately deprotonated by a strong base present in the medium, such as the ethoxide ion (conjugate acid pKa ~16) or another hydroxide ion.[5] This highly favorable acid-base reaction forms a carboxylate salt and ethanol. This step is the thermodynamic driving force that renders the overall reaction irreversible under basic conditions.[3][4]

  • Second Hydrolysis: The process is repeated for the second ester group, ultimately forming the dicarboxylate salt.

  • Protonation: A final workup with a strong acid (e.g., HCl) is required to protonate the dicarboxylate salt, yielding the neutral cyclopentane-1,1-dicarboxylic acid.[3][4]

Caption: Saponification mechanism for a diester.

Detailed Experimental Protocol

This protocol is optimized for the complete hydrolysis of diethyl cyclopentane-1,1-dicarboxylate.

Materials and Reagents
ReagentGradeSupplier ExampleComments
Diethyl cyclopentane-1,1-dicarboxylate (C₁₁H₁₈O₄)≥98%Sigma-AldrichStarting material.[6]
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificBase for hydrolysis. Potassium Hydroxide (KOH) can also be used.[3]
Ethanol (EtOH), 200 proofAnhydrous, ≥99.5%Acros OrganicsCo-solvent to ensure miscibility.[3]
Hydrochloric Acid (HCl), ~37%ACS ReagentVWRFor acidification during workup.[7]
Diethyl Ether (Et₂O)ACS ReagentEMD MilliporeFor extraction to remove non-polar impurities.
Deionized Water (H₂O)High PurityIn-houseUsed throughout the procedure.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarFor drying organic layers (if necessary).
Equipment
  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Procedure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diethyl cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice grounded in solid chemical principles to help you improve your yields and obtain a high-purity product.

I. Understanding the Synthesis: The Malonic Ester Route

The most common and effective method for synthesizing diethyl cyclopentane-1,1-dicarboxylate is the intramolecular dialkylation of diethyl malonate with a 1,4-dihalobutane. This reaction is a classic example of the malonic ester synthesis, a powerful tool for forming carbon-carbon bonds.[1][2][3][4]

The overall transformation can be summarized as follows:

The reaction proceeds through a series of steps, including deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, followed by a tandem SN2 reaction with the 1,4-dihalobutane.[2][5][6]

Reaction Mechanism Overview

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: First SN2 Attack cluster_step3 Step 3: Second Enolate Formation cluster_step4 Step 4: Intramolecular Cyclization (Second SN2 Attack) Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Base Base Base->Enolate Intermediate Mono-alkylated Intermediate Enolate->Intermediate Nucleophilic Attack 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->Intermediate Intermediate_Enolate Intermediate Enolate Intermediate->Intermediate_Enolate Deprotonation Base2 Base Base2->Intermediate_Enolate Product Diethyl Cyclopentane- 1,1-dicarboxylate Intermediate_Enolate->Product Ring Closure

Caption: General mechanism for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

II. Troubleshooting Guide

This section addresses common issues that can lead to low yields or impure products. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause A: Incomplete Deprotonation of Diethyl Malonate

  • Explanation: The first step of the reaction is the deprotonation of diethyl malonate to form the enolate. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the enolate, leading to a sluggish or incomplete reaction.

  • Solution:

    • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this reaction.[5][6] It is crucial that the alcohol solvent matches the ester to prevent transesterification.[3]

    • Stoichiometry: Use at least two equivalents of base to ensure complete deprotonation for the dialkylation.

    • Anhydrous Conditions: The presence of water will consume the base and hinder enolate formation. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]

Potential Cause B: Competing Intermolecular Reaction

  • Explanation: The mono-alkylated intermediate can react with another molecule of diethyl malonate enolate instead of undergoing intramolecular cyclization. This leads to the formation of a linear byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate, which is a major contributor to low yields.

  • Solution:

    • High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular reaction. This is because the probability of the two ends of the same molecule finding each other is higher than two different molecules reacting.

    • Slow Addition of Reagents: Adding the 1,4-dihalobutane slowly to the solution of the diethyl malonate enolate can help to maintain a low concentration of the alkylating agent, further favoring the intramolecular pathway.

Potential Cause C: Poor Quality of Reagents

  • Explanation: The purity of diethyl malonate, the 1,4-dihalobutane, and the base can significantly impact the reaction outcome. Old or improperly stored reagents may be degraded.

  • Solution:

    • Purify Reagents: Distill diethyl malonate and the 1,4-dihalobutane before use.

    • Freshly Prepared Base: Use freshly prepared sodium ethoxide solution for best results.

Problem 2: Presence of a Significant Amount of a High-Boiling Point Byproduct

  • Identification: A high-boiling point impurity is often the linear byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate.

  • Cause: As discussed above, this is due to the competing intermolecular reaction.

  • Solution:

    • Reaction Conditions: Employ high dilution and slow addition of the 1,4-dihalobutane.

    • Purification: This byproduct can be challenging to separate from the desired product by distillation due to their similar boiling points. Careful fractional distillation under reduced pressure is necessary. Column chromatography on silica gel can also be an effective purification method.

Problem 3: The Reaction Stalls and Does Not Go to Completion

Potential Cause A: Insufficient Base

  • Explanation: As the reaction proceeds, halide ions are generated, which can decrease the basicity of the reaction mixture.

  • Solution: Ensure that at least two full equivalents of a strong base are used.

Potential Cause B: Low Reaction Temperature

  • Explanation: While a lower temperature can favor the intramolecular reaction, it may also slow down the reaction rate to an impractical level.

  • Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol). If the reaction is sluggish, a higher boiling point solvent such as n-butanol could be considered, though this may also increase the rate of the intermolecular side reaction.

III. Frequently Asked Questions (FAQs)

Q1: Which 1,4-dihalobutane should I use: dibromo-, dichloro-, or chlorobromo-butane?

A1: 1,4-dibromobutane is generally the reagent of choice. Bromide is a better leaving group than chloride, leading to a faster reaction rate. While 1,4-diiodobutane would be even more reactive, it is also more expensive and less stable. 1,4-dichlorobutane is less reactive and may require more forcing conditions. 1-bromo-4-chlorobutane can also be used and may offer some selectivity, with the more reactive C-Br bond reacting first.

Q2: What is the optimal solvent for this synthesis?

A2: The choice of solvent is critical. Ethanol is a common choice when using sodium ethoxide as the base. It is important that the alcohol in the solvent matches the alkyl group of the ester to prevent transesterification.[3] Some procedures have reported the use of a mixture of benzene and ethanol, which may improve yields.[7] Aprotic polar solvents like dimethylformamide (DMF) can also be used and may accelerate SN2 reactions.

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved by distillation under reduced pressure. It is important to first remove any unreacted starting materials and the solvent. A careful fractional distillation is then necessary to separate the diethyl cyclopentane-1,1-dicarboxylate from any high-boiling byproducts. If distillation is not sufficient, column chromatography on silica gel is a good alternative.

Q4: Can this method be used to synthesize other cyclic dicarboxylates?

A4: Yes, this is a general method for synthesizing cycloalkanedicarboxylic acid esters. For example, using 1,3-dihalopropanes will yield diethyl cyclobutane-1,1-dicarboxylate, and 1,5-dihalopentanes will give diethyl cyclohexane-1,1-dicarboxylate.[5][7] However, the yields for larger rings may decrease.[5]

IV. Optimized Experimental Protocol

This protocol is designed to maximize the yield of diethyl cyclopentane-1,1-dicarboxylate by favoring the intramolecular cyclization.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl malonate (distilled)

  • 1,4-Dibromobutane (distilled)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Alkylation/Cyclization: Heat the reaction mixture to reflux. Add a solution of 1,4-dibromobutane (1.05 equivalents) in anhydrous ethanol dropwise to the refluxing mixture over a period of 4-6 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the sodium bromide precipitate.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl cyclopentane-1,1-dicarboxylate.

Key Parameters for Yield Optimization
ParameterRecommendationRationale
Base Freshly prepared Sodium Ethoxide (2.1 eq.)Ensures complete deprotonation for dialkylation.
Solvent Anhydrous EthanolMatches the ester to prevent transesterification and provides a suitable reflux temperature.
Reagent Purity Distilled Diethyl Malonate and 1,4-DibromobutaneRemoves impurities that can interfere with the reaction.
Reaction Temp. RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Addition Rate Slow, dropwise addition of 1,4-dibromobutaneMaintains a low concentration of the alkylating agent to favor intramolecular cyclization.
Concentration High dilutionFavors the intramolecular reaction pathway over the intermolecular side reaction.

V. Visualizing Reaction vs. Side-Reaction

competing_reactions cluster_intramolecular Intramolecular Cyclization (Favored by High Dilution) cluster_intermolecular Intermolecular Reaction (Favored by High Concentration) Mono-alkylated\nIntermediate Mono-alkylated Intermediate Product Diethyl Cyclopentane- 1,1-dicarboxylate Mono-alkylated\nIntermediate->Product Desired Pathway Byproduct Tetraethyl butane-1,1,4,4- tetracarboxylate Mono-alkylated\nIntermediate->Byproduct Side Reaction Another Enolate Another Diethyl Malonate Enolate Another Enolate->Byproduct

Caption: Competing reaction pathways in the synthesis.

VI. References

  • Organic Syntheses Procedure for Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of diethyl diethylmalonate discussion. Sciencemadness.org. Available at: [Link]

  • Malonic Ester Synthesis. OpenOChem Learn. Available at: [Link]

  • Preparation method of 1,2-cyclopentane dicarboximide. Google Patents. Available at:

  • Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Malonic Ester Synthesis Practice Problems. Pearson. Available at: [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses Procedure. Available at: [Link]

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Google Patents. Available at:

  • Malonic ester synthesis. Wikipedia. Available at: [Link]

  • Malonic Ester Synthesis. Chemistry Steps. Available at: [Link]

  • Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. The Royal Society of Chemistry. Available at: [Link]

Sources

Challenges in the scale-up of diethyl cyclopentane-1,1-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of diethyl cyclopentane-1,1-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals engaged in the practical application of the malonic ester synthesis for creating cyclic structures. Here, we move beyond basic theory to address the real-world challenges encountered during scale-up and routine synthesis, providing field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Overview of the Synthesis: The Intramolecular Malonic Ester Reaction

The synthesis of diethyl cyclopentane-1,1-dicarboxylate is a classic application of the malonic ester synthesis, involving a double alkylation of diethyl malonate with a suitable 1,4-dihalobutane.[1] The process hinges on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for their removal by a moderately strong base like sodium ethoxide to form a nucleophilic enolate.[2][3] This enolate then undergoes two sequential SN2 reactions—the first intermolecularly and the second intramolecularly—to form the desired five-membered ring.

Overall Reaction Scheme:

Caption: Mechanistic flow for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. All reagents and solvents should be of appropriate purity, and solvents must be anhydrous to prevent side reactions.

Reagent & Equipment Table
Reagent/EquipmentMolar Mass ( g/mol )Amount (per 0.1 mol DEM)MolesNotes
Diethyl Malonate (DEM)160.1716.02 g (15.2 mL)0.10Ensure purity >99%.
Sodium Ethoxide (NaOEt)68.0515.0 g (21% wt in EtOH)0.22Use a fresh solution or solid. Stoichiometry is critical (2.2 eq).
Anhydrous Ethanol (EtOH)46.07200 mL-Solvent. Must be free of water.
1,4-Dibromobutane215.9021.6 g (12.0 mL)0.101,4-Dichlorobutane can be used but is less reactive.
Three-neck round-bottom flask-500 mL-Equipped with reflux condenser, dropping funnel, and N₂ inlet.
Magnetic stirrer & heating mantle---For controlled heating and agitation.
Step-by-Step Procedure:
  • Setup: Assemble a 500 mL three-neck flask with a reflux condenser (with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a stopper. Ensure all glassware is oven-dried.

  • Base Preparation: Add 200 mL of anhydrous ethanol to the flask, followed by the careful portion-wise addition of sodium ethoxide. Stir until fully dissolved.

  • Enolate Formation (First Deprotonation): Add diethyl malonate dropwise to the stirred ethoxide solution at room temperature. A slight exotherm may be observed. Stir for 30 minutes to ensure complete enolate formation.

  • First Alkylation: Add 1,4-dibromobutane dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Cyclization (Second Deprotonation & Alkylation): After the addition is complete, heat the mixture to a steady reflux for 2-3 hours. This provides the energy for the second, intramolecular alkylation step to proceed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove most of the ethanol using a rotary evaporator.

    • Add 150 mL of water to the residue to dissolve the sodium bromide byproduct.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to yield diethyl cyclopentane-1,1-dicarboxylate as a colorless liquid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My final yield is significantly lower than expected (<50%). What are the likely causes and how can I improve it?

A1: Low yield is the most frequent challenge and typically points to competing side reactions or suboptimal conditions. The primary culprit is often intermolecular polymerization, where two malonate enolates react with the same 1,4-dihalobutane molecule.

  • Causality & Explanation: Intramolecular reactions (cyclization) are entropically disfavored compared to intermolecular reactions (polymerization). To favor cyclization, the concentration of the reactive intermediate must be kept low. This principle is known as high-dilution conditions.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using at least two full equivalents of base. The first equivalent deprotonates the starting diethyl malonate, and the second deprotonates the mono-alkylated intermediate to enable cyclization. An insufficient amount of base will stall the reaction after the first step.

    • Implement High-Dilution Conditions: Instead of adding the 1,4-dibromobutane to the malonate enolate, try a co-addition. Prepare your base solution in the reaction flask and simultaneously add the diethyl malonate and 1,4-dibromobutane from separate dropping funnels over a longer period (e.g., 2-3 hours) while maintaining reflux. This keeps the concentration of both reactants low, favoring the intramolecular pathway.

    • Check for Moisture: Water will quench the enolate, rendering it non-nucleophilic, and can hydrolyze the ester product during workup. Use anhydrous solvents and freshly opened or properly stored bases. Run the reaction under an inert atmosphere (N₂ or Argon).

    • Increase Reaction Time: The intramolecular cyclization step can be sluggish. If analysis (TLC or GC) shows a significant amount of the mono-alkylated intermediate, extend the reflux time to 4-6 hours.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Problem Low Yield (<50%) CheckBase 1. Verify Base (>2.0 eq, active?) Problem->CheckBase Is base sufficient and active? CheckWater 2. Check for Moisture (Anhydrous conditions?) Problem->CheckWater CheckConcentration 3. Analyze Reaction Mode (Polymerization likely?) Problem->CheckConcentration CheckCompletion 4. Check for Completion (Mono-alkylated intermediate present?) Problem->CheckCompletion CheckBase->CheckWater Yes SolutionBase Solution: Use 2.2 eq of fresh NaOEt. CheckBase->SolutionBase No CheckWater->CheckConcentration No SolutionWater Solution: Use oven-dried glassware, anhydrous solvent, and N₂ atmosphere. CheckWater->SolutionWater Yes CheckConcentration->CheckCompletion No SolutionConcentration Solution: Implement high-dilution conditions (co-addition). CheckConcentration->SolutionConcentration Yes SolutionCompletion Solution: Extend reflux time to 4-6 hours. CheckCompletion->SolutionCompletion Yes

Caption: Decision tree for troubleshooting low yields in the cyclization reaction.

Q2: My final product is contaminated with a high-boiling point impurity. What is it and how can I remove it?

A2: The most common high-boiling impurity is the product of intermolecular reaction: tetraethyl 1,1,6,6-hexanedicarboxylate. This arises when one molecule of 1,4-dibromobutane is alkylated by two molecules of diethyl malonate.

  • Identification: This byproduct has a significantly higher molecular weight (approx. 386 g/mol ) than your product (214 g/mol ) and will therefore have a much higher boiling point. It can be identified using GC-MS.

  • Removal: Careful fractional vacuum distillation is the most effective method. Because of the large difference in boiling points, a good separation can be achieved. Ensure your vacuum is stable and use a fractionating column (e.g., a Vigreux column) to increase theoretical plates and improve separation efficiency. Collect the fraction corresponding to the literature boiling point of your product.

Q3: The reaction seems to stall after the initial alkylation, leaving a mono-alkylated intermediate. How can I drive the cyclization to completion?

A3: This issue almost always points to a problem with the second deprotonation step.

  • Causality & Explanation: The mono-alkylated intermediate is slightly less acidic than the starting diethyl malonate due to the electron-donating nature of the new alkyl group. If your base was not sufficient in quantity (less than 2 equivalents) or has degraded, it may not be strong or plentiful enough to efficiently perform the second deprotonation.

  • Solution:

    • Confirm Base Stoichiometry: Use a slight excess of base (e.g., 2.2 equivalents) from the start to ensure enough is present for both deprotonation steps.

    • Consider a Stronger Base System: While sodium ethoxide is standard, sodium hydride (NaH) in an aprotic solvent like THF or DMF can be more effective. NaH is a non-nucleophilic, irreversible base that drives the deprotonation to completion. However, it requires more stringent handling precautions (it is flammable and water-reactive).

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and why?

A1: Sodium ethoxide (NaOEt) in ethanol is the most common and practical choice. It is crucial to match the alkoxide base with the ester to prevent transesterification, which would lead to a mixture of products. [1]While stronger bases like sodium hydride (NaH) can be used for higher efficiency, NaOEt offers a good balance of reactivity and handling safety for most lab scales. Weaker bases like potassium carbonate (K₂CO₃) can work but often require higher temperatures, longer reaction times, and sometimes a phase-transfer catalyst to be effective. [4][5] Q2: Can I use 1,4-dichlorobutane instead of 1,4-dibromobutane?

A2: Yes, 1,4-dichlorobutane can be used and is often more cost-effective for large-scale synthesis. However, C-Cl bonds are stronger and less reactive than C-Br bonds in SN2 reactions. Consequently, you will likely need more forcing conditions to achieve a comparable yield, such as a higher reaction temperature (which may require switching to a higher-boiling solvent like DMF) and a longer reaction time. The lower reactivity of the dichloride can sometimes help minimize the formation of intermolecular byproducts. [6] Q3: How critical is the reaction temperature?

A3: Temperature is a key parameter. The reaction needs to be heated to reflux to provide the activation energy for both the SN2 alkylations and, crucially, the intramolecular ring-closing step. Insufficient heat will result in a sluggish or incomplete reaction. However, excessively high temperatures can promote side reactions, such as E2 elimination of the alkyl halide (though less of a concern with primary halides) and solvent or product decomposition. Maintaining a steady, controlled reflux as dictated by the solvent's boiling point is optimal.

Q4: What are the best practices for purifying the final product?

A4: Vacuum distillation is the gold standard for purifying diethyl cyclopentane-1,1-dicarboxylate, which is a liquid oil.

  • Physical Properties for Purification:

    • Boiling Point: ~120-122 °C at 15 mmHg

    • Molecular Weight: 214.26 g/mol [7]* Best Practices:

    • Perform a crude distillation first: If the reaction volume is large, a simple vacuum distillation can first remove the bulk of any unreacted starting materials and solvent residue.

    • Use a fractionating column: For the final purification, use a short Vigreux or packed column to efficiently separate your product from both lower-boiling impurities (unreacted starting materials) and higher-boiling impurities (polymeric byproducts).

    • Maintain a stable vacuum: Fluctuations in pressure will cause the boiling point to change, smearing the separation between fractions. Use a good quality vacuum pump and a manometer to monitor the pressure.

    • Collect fractions carefully: Collect a forerun fraction, the main product fraction at the expected boiling point, and a final fraction. Analyze the main fraction by NMR or GC to confirm purity.

References

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Pozo C., J. (1959). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Kandeel, Z. E. (1987). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of Chemical Research, Synopses.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77830, Diethyl 1,1-cyclopentanedicarboxylate. Retrieved from [Link]

  • Henne, A., et al. (1996). U.S. Patent No. 5,510,509. Washington, DC: U.S. Patent and Trademark Office.
  • Henne, A., et al. (1999). U.S. Patent No. 5,869,737. Washington, DC: U.S. Patent and Trademark Office.
  • LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Morsch, L. (2020). 23.8 Malonic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimizing base and solvent for diethyl cyclopentane-1,1-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diethyl cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and detailed protocols to ensure the successful execution of this valuable synthetic procedure. Our approach is grounded in established chemical principles and practical laboratory experience to address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

Q1: What is the overall reaction for the synthesis of diethyl cyclopentane-1,1-dicarboxylate?

The synthesis is a classic example of the malonic ester synthesis, specifically an intramolecular dialkylation. Diethyl malonate is deprotonated by a base, and the resulting enolate undergoes a double nucleophilic substitution with 1,4-dibromobutane to form the cyclopentane ring.

Q2: Why is sodium ethoxide in ethanol the most commonly used base/solvent system?

Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, and using ethanol as a solvent prevents transesterification, a side reaction where the ester groups on the diethyl malonate are exchanged with the alcohol from the solvent.[1]

Q3: Can other bases or solvents be used?

Yes, other base and solvent combinations can be employed, and the choice can influence the reaction outcome. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can also be effective.[2][3] The choice often depends on the desired reaction conditions and the scale of the synthesis.

Q4: What are the most critical parameters for a successful synthesis?

The most critical parameters are:

  • Anhydrous conditions: The presence of water can lead to hydrolysis of the ester and inactivation of the base.

  • Stoichiometry of the base: At least two equivalents of base are required to deprotonate the diethyl malonate and drive the second alkylation step.

  • Temperature control: The reaction is exothermic, and maintaining the appropriate temperature is crucial to avoid side reactions.

Troubleshooting Guide

This section provides a detailed guide to identifying and resolving common issues encountered during the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or no product yield 1. Wet reagents or glassware: Moisture will consume the base and hydrolyze the ester. 2. Inactive base: Sodium ethoxide can decompose upon exposure to air and moisture. 3. Insufficient base: Less than two equivalents of base will result in incomplete reaction. 4. Low reaction temperature: The activation energy for the second, intramolecular alkylation may not be reached.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Use freshly opened or properly stored sodium ethoxide. It is best to use a fresh batch for each reaction. 3. Carefully measure and use at least two full equivalents of a strong base like sodium ethoxide. 4. Ensure the reaction is maintained at a suitable reflux temperature to facilitate the ring closure.
Presence of a significant amount of a high-boiling point byproduct Intermolecular dialkylation: Instead of the second alkylation being intramolecular to form the ring, a second molecule of diethyl malonate enolate reacts with the mono-alkylated intermediate. This leads to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.This is often a concentration-dependent side reaction. Employing high dilution conditions can favor the intramolecular cyclization over the intermolecular side reaction.
Observation of multiple ester products (e.g., methyl and ethyl esters) Transesterification: Using an alkoxide base that does not match the ester groups of the malonic ester (e.g., sodium methoxide with diethyl malonate) will lead to an exchange of the alkyl groups on the ester.Always use a base with the same alkoxide as the ester. For diethyl malonate, sodium ethoxide in ethanol is the ideal choice.
Reaction mixture remains heterogeneous (solid precipitate does not dissolve) Insolubility of the sodium salt of diethyl malonate: The sodium enolate of diethyl malonate can precipitate from the solution, especially at lower temperatures or with insufficient solvent.[1]Ensure vigorous stirring to maintain a good suspension. The salt should dissolve as it reacts with the 1,4-dibromobutane. Gentle warming can also aid in solubilization.

In-Depth Scientific Explanation

The synthesis of diethyl cyclopentane-1,1-dicarboxylate is a fascinating application of enolate chemistry. The key to this reaction is the acidity of the α-protons of diethyl malonate.

The Role of Acidity and Base Strength

The α-protons of diethyl malonate are significantly more acidic than those of a simple ester due to the resonance stabilization of the resulting enolate by two carbonyl groups.

CompoundpKa (in DMSO)Conjugate Acid of BasepKa of Conjugate Acid (in Water)
Diethyl malonate16.4Ethanol~16
Ethanol29.8Water15.7
tert-Butanol32.2tert-Butanol~18

Note: pKa values can vary depending on the solvent.

As the table illustrates, the pKa of diethyl malonate is low enough for complete deprotonation by sodium ethoxide. While a stronger base like potassium tert-butoxide could also be used, its increased steric bulk might hinder the subsequent alkylation steps.

Reaction Mechanism

The reaction proceeds through a series of steps, which can be visualized in the following workflow diagram:

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Alkylation (SN2) cluster_step3 Step 3: Second Deprotonation cluster_step4 Step 4: Intramolecular Alkylation (SN2 Cyclization) A Diethyl Malonate C Diethyl Malonate Enolate A->C Deprotonation B Sodium Ethoxide (2 eq.) E Mono-alkylated Intermediate C->E Nucleophilic Attack C->E D 1,4-Dibromobutane F Intermediate Enolate E->F Deprotonation E->F G Diethyl Cyclopentane-1,1-dicarboxylate F->G Ring Closure F->G

Sources

Stability of diethyl cyclopentane-1,1-dicarboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diethyl cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of diethyl cyclopentane-1,1-dicarboxylate at room temperature?

A1: Diethyl cyclopentane-1,1-dicarboxylate is a relatively stable compound when stored under standard laboratory conditions (room temperature, inert atmosphere, protection from moisture). As a geminal diester, it does not possess easily oxidizable or reducible functional groups, making it robust for storage and handling. However, its stability can be compromised by acidic or basic contaminants, as well as elevated temperatures.

Q2: How stable is the compound to acidic conditions?

A2: Under acidic conditions, particularly in the presence of water and heat, diethyl cyclopentane-1,1-dicarboxylate is susceptible to hydrolysis. This reaction converts the diester to the corresponding cyclopentane-1,1-dicarboxylic acid. The reaction is typically slow at room temperature but accelerates significantly with increasing temperature and acid concentration. If your reaction medium is acidic, it is crucial to control the temperature and duration to prevent unwanted hydrolysis.

Q3: What happens to diethyl cyclopentane-1,1-dicarboxylate in the presence of a base?

A3: Basic conditions promote the saponification of the ester groups, leading to the formation of the corresponding carboxylate salt. This is a common reaction for esters and is generally faster than acid-catalyzed hydrolysis. Strong bases like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions will readily hydrolyze the diester. Even weaker bases can facilitate this reaction, especially at elevated temperatures.

Q4: Can this compound undergo decarboxylation?

A4: Yes, decarboxylation is a critical consideration for this compound, as it is a derivative of malonic acid. The initial product of hydrolysis, cyclopentane-1,1-dicarboxylic acid, is a geminal diacid and is prone to losing one of the carboxyl groups as carbon dioxide upon heating. This process, known as decarboxylation, yields cyclopentanecarboxylic acid. This reaction pathway is a significant source of impurity if the diester is subjected to harsh hydrolytic conditions followed by heat. A specific and often high-yielding method for decarboxylation of malonic esters is the Krapcho decarboxylation, which typically involves heating the ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride.[1][2]

Troubleshooting Guide

Issue 1: Unexpected Side Product Formation During an Alkylation Reaction

Scenario: You are attempting to perform a reaction at a different position on the cyclopentane ring, but you observe the formation of cyclopentanecarboxylic acid or its ethyl ester as a major byproduct.

Possible Cause: Your reaction conditions are inadvertently causing hydrolysis and subsequent decarboxylation of your starting material. This is likely if your reaction involves heating in the presence of nucleophiles that can also act as bases, or if there are acidic or basic impurities in your reagents or solvents.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all your reagents and solvents are anhydrous and free from acidic or basic impurities. Use freshly distilled solvents when possible.

  • Temperature Control: Lower the reaction temperature. Many reactions can proceed at a lower temperature over a longer period. Determine the minimum temperature required for your desired transformation.

  • Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base to minimize attack at the ester carbonyls.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture, which can contribute to hydrolysis.

Issue 2: Low Yield or Complete Consumption of Starting Material During Workup

Scenario: Your reaction appears to proceed as expected based on TLC analysis, but you experience significant product loss during the aqueous workup and extraction.

Possible Cause: The pH of your aqueous wash solutions may be causing hydrolysis of the diester. A common mistake is to use strongly acidic or basic washes to remove reagents, which can degrade the product.

Troubleshooting Protocol:

  • Neutralize Carefully: If an acid or base is used in the reaction, neutralize the reaction mixture carefully with a mild acidic or basic solution (e.g., saturated ammonium chloride or saturated sodium bicarbonate) to a pH of ~7 before extraction.

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the contact time between your product and the aqueous phase.

  • Use Brine Washes: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water before drying with a desiccant like MgSO₄ or Na₂SO₄.

Issue 3: Thermal Decomposition During Purification

Scenario: You observe decomposition of your compound during distillation or when heating to remove the solvent under vacuum.

Possible Cause: Diethyl cyclopentane-1,1-dicarboxylate, like other malonic esters, can undergo thermal decarboxylation, especially if acidic or basic residues are present.

Recommended Purification Strategy:

  • Avoid High Temperatures: Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 50 °C) to remove solvents.

  • Purification Method: For purification, consider column chromatography over distillation if the compound shows signs of thermal instability.

  • High Vacuum Distillation: If distillation is necessary, use a high vacuum to lower the boiling point and minimize thermal stress on the compound.

Stability Under Various Conditions: A Summary

Condition Reagents/Environment Potential for Decomposition Primary Degradation Pathway Preventative Measures
Acidic Dilute or concentrated acids (e.g., HCl, H₂SO₄), Lewis acids, acidic resinsModerate to High (especially with heat)Hydrolysis to dicarboxylic acidWork at low temperatures; use aprotic conditions if possible.
Basic Strong bases (e.g., NaOH, KOH), alkoxides, aminesHighSaponification to carboxylate saltsUse non-nucleophilic bases; maintain low temperatures.
Thermal High temperatures (>150 °C), prolonged heatingModerate to HighDecarboxylation (if hydrolyzed), potential for other decomposition pathwaysUse high vacuum for distillation; purify using chromatography.
Oxidative Strong oxidizing agents (e.g., KMnO₄, CrO₃)LowGenerally stable, but harsh conditions can lead to ring opening.Avoid strong oxidants unless ring modification is intended.
Reductive Strong reducing agents (e.g., LiAlH₄)Not decomposition, but reductionReduction of esters to diolProtect the ester groups if reduction elsewhere is desired.

Reaction Pathways and Experimental Workflows

Hydrolysis and Decarboxylation Pathway

This diagram illustrates the potential degradation of diethyl cyclopentane-1,1-dicarboxylate under hydrolytic conditions followed by thermal decarboxylation.

G A Diethyl Cyclopentane-1,1-dicarboxylate B Cyclopentane-1,1-dicarboxylic Acid A->B H+ or OH- / H2O C Cyclopentanecarboxylic Acid B->C Heat (-CO2) D CO2 B->D

Caption: Hydrolysis and subsequent decarboxylation pathway.

Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence of steps to diagnose and resolve issues with the stability of diethyl cyclopentane-1,1-dicarboxylate during a reaction.

G Start Unexpected Byproduct Observed Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Check_Temp Review Reaction Temperature Start->Check_Temp Check_pH Analyze pH of Reaction and Workup Start->Check_pH Check_Atmosphere Confirm Inert Atmosphere Start->Check_Atmosphere Solution_Purity Use Anhydrous/Pure Materials Check_Purity->Solution_Purity Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp Solution_pH Use Mild Buffers/Neutral Washes Check_pH->Solution_pH Solution_Atmosphere Ensure Dry, Inert Conditions Check_Atmosphere->Solution_Atmosphere End Problem Resolved Solution_Purity->End Solution_Temp->End Solution_pH->End Solution_Atmosphere->End

Caption: Troubleshooting workflow for stability issues.

References

  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Krapcho, A. P. (2007).
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

Sources

Preventing polymerization during diethyl cyclopentane-1,1-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diethyl cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. The primary focus is to provide actionable troubleshooting advice and robust protocols to mitigate the prevalent issue of undesired intermolecular polymerization, thereby maximizing the yield and purity of the target cyclic compound.

Introduction: The Challenge of Intramolecular Cyclization

The synthesis of diethyl cyclopentane-1,1-dicarboxylate is a classic example of the malonic ester synthesis, involving the dialkylation of diethyl malonate with 1,4-dibromobutane using a suitable base, typically sodium ethoxide. While the reaction appears straightforward, its success hinges on favoring the desired intramolecular cyclization to form the five-membered ring over the competing intermolecular reaction, which leads to linear oligomers and polymers. An uncontrolled reaction can result in a significant portion of the starting material being converted into a viscous, difficult-to-purify polymeric byproduct, drastically reducing the yield of the desired product.

This guide provides the mechanistic basis for this competition and offers detailed strategies to ensure the reaction proceeds with high fidelity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction mixture became extremely viscous and difficult to stir after adding the reagents. What is happening?

A1: A significant increase in viscosity is a strong indicator of undesired intermolecular polymerization. This occurs when the mono-alkylated intermediate of diethyl malonate reacts with another molecule of diethyl malonate enolate, rather than undergoing the intended intramolecular cyclization. This chain reaction produces long-chain oligomers, which increase the viscosity of the solution. The fundamental cause is that the concentration of the reactive intermediates is too high, making it statistically more likely for them to collide with other molecules than for the two ends of the same molecule to find each other.

Q2: My yield of diethyl cyclopentane-1,1-dicarboxylate is very low, and I recovered a lot of high-boiling point residue during distillation. How can I confirm this is a polymer?

A2: The high-boiling residue is almost certainly the polymeric byproduct. You can confirm this using a few analytical techniques:

  • ¹H NMR Spectroscopy: The spectrum of the polymeric residue will be distinct from your product. It will likely show broad peaks and a repeating pattern characteristic of a polymer. You would expect to see signals for the diethyl malonate backbone and the butyl linker, but the integration ratios will differ from the clean cyclic product.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most direct way to confirm the presence of polymers and oligomers by analyzing the molecular weight distribution of the residue.

  • Mass Spectrometry (LC-MS): Techniques like ESI-MS can help identify the repeating units of the oligomers present in the mixture.

Q3: How can I effectively prevent this polymerization reaction?

A3: The most effective strategy is to employ the Ruggli-Ziegler high dilution principle .[1][2] This principle states that at very low concentrations, the rate of intramolecular reactions is favored over intermolecular reactions. In practice, this is achieved not by using impractically large volumes of solvent, but by maintaining a very low instantaneous concentration of the reactants. The recommended method is the slow, controlled addition of a solution of diethyl malonate and 1,4-dibromobutane to a refluxing solution of the base (sodium ethoxide in ethanol) over an extended period. This ensures that any reactive intermediate formed is more likely to cyclize before it can encounter another reactive molecule.

Q4: What is the optimal concentration and addition rate for the high dilution technique?

A4: While the optimal conditions can vary, a general guideline is to maintain the concentration of the acyclic precursor below 10⁻³ M.[3] For a lab-scale synthesis, this can be practically achieved by preparing a solution of your diethyl malonate and 1,4-dibromobutane and adding it via a syringe pump over several hours (e.g., 4-8 hours) to a large volume of the solvent containing the base. The slower the addition, the more you favor cyclization.

Q5: I noticed a white precipitate forming when I added diethyl malonate to the sodium ethoxide solution. Is this normal?

A5: Yes, this is completely normal and expected. The white precipitate is the sodium salt of diethyl malonate (sodio malonate), which is poorly soluble in ethanol.[4] Upon addition of the 1,4-dibromobutane and subsequent heating, this salt will react and gradually dissolve as the alkylation proceeds.

Q6: Why is it critical to use sodium ethoxide as the base and not something like sodium hydroxide or a different alkoxide?

A6: It is crucial to use the alkoxide that matches the ester groups of your malonate (i.e., ethoxide for ethyl esters).[5]

  • Sodium Hydroxide (NaOH): Using a strong hydroxide base will cause saponification (hydrolysis) of the ethyl ester groups to carboxylates, which will not proceed in the desired reaction pathway.

  • Other Alkoxides (e.g., Sodium Methoxide): Using a different alkoxide will lead to transesterification, where the ethyl esters on your diethyl malonate will exchange with the other alkyl group from the alkoxide. This leads to a mixture of products that is difficult to separate and may have different reactivity.

Q7: Can impurities in my starting materials affect the reaction?

A7: Absolutely. The purity of your reagents is critical.

  • Diethyl Malonate and 1,4-Dibromobutane: Should be purified by distillation to remove any non-volatile impurities and acidic contaminants.

  • Ethanol: Must be absolute (anhydrous) to prevent water from reacting with the sodium ethoxide and the enolate intermediate. Traces of water can significantly reduce the yield.[1]

  • Sodium: Should be clean and free of oxide layers.

Mechanistic Overview: Cyclization vs. Polymerization

The key to a successful synthesis lies in controlling the reaction pathway of the mono-alkylated intermediate.

G cluster_0 Initial Alkylation A Diethyl Malonate Enolate C Mono-alkylated Intermediate A->C SN2 Attack B 1,4-Dibromobutane B->C D Intramolecular Cyclization (Desired Pathway) C->D E Intermolecular Reaction (Undesired Pathway) C->E High Concentration F Diethyl Cyclopentane- 1,1-dicarboxylate D->F G Dimer / Oligomer E->G

Caption: Competing reaction pathways in the synthesis.

Recommended Experimental Protocols

Protocol 1: Standard Procedure (Prone to Polymerization)

This protocol illustrates a standard addition method. While simpler, it often results in lower yields due to significant polymer formation. It is presented here for illustrative purposes.

  • Preparation: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Base Formation: In the flask, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Cool the sodium ethoxide solution and add diethyl malonate (1 equivalent) dropwise with stirring. The formation of a white precipitate is expected.

  • Alkylation: Add 1,4-dibromobutane (1 equivalent) to the slurry.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The precipitate should dissolve as the reaction progresses.

  • Workup: Cool the reaction, remove the ethanol under reduced pressure, add water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by vacuum distillation. The desired product will be collected, leaving a significant high-boiling residue (polymer).

Protocol 2: Optimized High-Dilution Procedure (Recommended)

This protocol is designed to maximize the yield of the desired cyclic product by minimizing intermolecular side reactions.

Equipment Setup:

  • A large three-necked flask (e.g., 3 L for a ~0.5 mol scale reaction) equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.

  • A syringe pump for the slow addition of reactants.

G cluster_0 High-Dilution Setup A Syringe Pump (Diethyl Malonate + 1,4-Dibromobutane) B Large Reaction Flask (Sodium Ethoxide in Ethanol) A->B Slow addition (over 4-8 hours) C Reflux Condenser B->C C->B D Mechanical Stirrer D->B E Heating Mantle E->B

Caption: Experimental setup for the high-dilution protocol.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry a large three-necked flask, mechanical stirrer, and reflux condenser. Assemble the apparatus under an inert atmosphere.

  • Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide by carefully adding clean sodium metal (2.1 equivalents) to a large volume of absolute ethanol (e.g., to achieve a final reactant concentration of <0.1 M).

  • Reactant Solution: In a separate dry flask, prepare a solution of diethyl malonate (1.0 equivalent) and purified 1,4-dibromobutane (1.05 equivalents). Dilute this mixture with a small amount of absolute ethanol.

  • Slow Addition: Bring the sodium ethoxide solution to a gentle reflux. Using a syringe pump, add the diethyl malonate/1,4-dibromobutane solution to the refluxing base over a period of 4 to 8 hours. Maintain vigorous stirring throughout the addition.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol via rotary evaporation.

    • To the residue, add water to dissolve the sodium bromide salt.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation. The desired diethyl cyclopentane-1,1-dicarboxylate should distill as a clear, colorless oil, with minimal high-boiling residue.

Data Summary

ParameterStandard ProcedureHigh-Dilution ProcedureRationale
Typical Yield 20-40%60-80% or higherMinimization of intermolecular polymerization.
Reactant Addition Rapid / Bulk AdditionSlow, controlled addition over hoursMaintains low instantaneous concentration of reactive intermediates.
Primary Byproduct Oligomers/PolymersMinimalFavors intramolecular cyclization.
Solvent Volume ModerateLargeNecessary to achieve high dilution.
Reaction Control Difficult, exothermicHighly controlledSlow addition allows for better heat dissipation.

References

  • Organic Syntheses, Coll. Vol. 3, p.291 (1955); Vol. 29, p.38 (1949).

  • Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 34, p.34 (1954).

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.

  • Wikipedia. (n.d.). Malonic ester synthesis.

  • Fundamentals of Organic Synthesis: The Retrosynthetic Analysis. (n.d.). Synthesis by high dilution principle.
  • Chemistry LibreTexts. (2020). Malonic Ester Synthesis.

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis.

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214.

  • Wikipedia. (n.d.). High dilution principle.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Cyclopentane-1,1-dicarboxylic Acid for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision governed by factors such as yield, scalability, cost, and safety. Cyclopentane-1,1-dicarboxylic acid is a valuable building block in medicinal chemistry, often utilized as a scaffold or a precursor to more complex molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your selection process.

Route 1: The Malonic Ester Synthesis – A Classic Revisited

The quintessential method for synthesizing gem-dicarboxylic acids on a cyclic framework is the malonic ester synthesis. This approach relies on the nucleophilicity of the enolate generated from diethyl malonate and its subsequent dialkylation with a suitable dihalide.

A. The Classical Approach: Sodium Ethoxide Mediation

This traditional method employs a strong alkoxide base to deprotonate diethyl malonate, followed by cyclization with 1,4-dibromobutane.

The reaction proceeds via a tandem SN2 reaction. The sodium ethoxide abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,4-dibromobutane in the first SN2 reaction. A second deprotonation at the α-carbon, followed by an intramolecular SN2 reaction, closes the five-membered ring. The resulting diethyl cyclopentane-1,1-dicarboxylate is then saponified to the dicarboxylate salt, which is subsequently acidified to yield the final product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Alkylation (SN2) cluster_2 Step 3: Second Enolate Formation & Cyclization (Intramolecular SN2) cluster_3 Step 4: Saponification & Acidification Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Sodium Ethoxide Sodium Ethoxide Alkylated Intermediate Alkylated Intermediate Enolate->Alkylated Intermediate Br(CH2)4Br 1,4-Dibromobutane 1,4-Dibromobutane Cyclized Ester Diethyl Cyclopentane- 1,1-dicarboxylate Alkylated Intermediate->Cyclized Ester NaOEt, EtOH Dicarboxylic Acid Cyclopentane-1,1- dicarboxylic Acid Cyclized Ester->Dicarboxylic Acid 1. NaOH, H2O, Δ 2. H3O+ G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Reaction & Hydrolysis NaOH NaOH Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate NaOH (conc.) PTC Phase-Transfer Catalyst (Q+X-) Malonate Enolate->PTC Forms [Q+ Enolate-] 1,4-Dibromobutane 1,4-Dibromobutane Cyclization Dialkylation & Cyclization 1,4-Dibromobutane->Cyclization PTC->1,4-Dibromobutane Transport to Organic Phase Hydrolysis Saponification Cyclization->Hydrolysis NaOH (conc.) Dicarboxylic Acid Cyclopentane-1,1- dicarboxylic Acid Hydrolysis->Dicarboxylic Acid H3O+ Workup

Caption: Phase-Transfer Catalyzed Malonic Ester Synthesis.

[1]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. To this, add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Addition of Reactants: To the vigorously stirred biphasic mixture, add a solution of diethyl malonate (1.0 eq) and 1,4-dibromobutane (1.1 eq) in a minimal amount of an organic solvent (e.g., toluene or dichloromethane), or neat if the reactants are liquid.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50-70 °C) for 2-4 hours. The reaction is often exothermic.

  • Work-up and Acidification: After the reaction is complete, cool the mixture, dilute with water, and transfer to a separatory funnel. Separate the layers and wash the organic phase with water. Acidify the combined aqueous layers with concentrated hydrochloric acid in an ice bath to precipitate the dicarboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.

Route 2: The Dieckmann Condensation Approach – An Alternative Pathway

An alternative to the malonic ester synthesis is a multi-step route centered around the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of cyclopentane-1,1-dicarboxylic acid, this route would commence with diethyl pimelate.

Mechanistic Pathway

The synthesis begins with the Dieckmann condensation of diethyl pimelate, using a base like sodium ethoxide, to form ethyl 2-oxocyclopentanecarboxylate. [2][3]This β-keto ester is then carboxylated at the α-position. A common method for this is the reaction of its enolate with a chloroformate, followed by hydrolysis. The resulting β-keto dicarboxylic acid is unstable and readily decarboxylates. A more controlled approach involves alkylation with a protected carboxyl group equivalent. Alternatively, and more feasibly for the 1,1-dicarboxylic acid, is the haloform reaction on the ketone followed by oxidation, though this is a more complex transformation. A more direct, albeit challenging, carboxylation of the ketone could also be envisioned. The most straightforward conceptual extension is the carboxylation of the enolate of ethyl 2-oxocyclopentanecarboxylate.

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Carboxylation at α-position cluster_2 Step 3: Hydrolysis & Decarboxylation of β-keto acid cluster_3 Step 4: Reduction of Ketone (Conceptual) Diethyl Pimelate Diethyl Pimelate Beta-Keto Ester Ethyl 2-oxocyclopentane- carboxylate Diethyl Pimelate->Beta-Keto Ester NaOEt, Toluene, Δ Carboxylated Intermediate Diethyl 2-oxocyclopentane- 1,2-dicarboxylate Beta-Keto Ester->Carboxylated Intermediate 1. NaH 2. ClCO2Et Intermediate Acid 2-Oxocyclopentane-1,1- dicarboxylic acid Carboxylated Intermediate->Intermediate Acid H3O+, Δ Final Product Cyclopentane-1,1- dicarboxylic Acid Intermediate Acid->Final Product e.g., Wolff-Kishner or Clemmensen Reduction

Caption: A Multi-step Synthesis via Dieckmann Condensation.

Part 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate [2][3]1. Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene. 2. Dieckmann Condensation: Heat the suspension to reflux and add diethyl pimelate (1.0 eq) dropwise. Continue refluxing for 2-3 hours. 3. Work-up: Cool the reaction mixture and quench with dilute hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Part 2: Conversion to Cyclopentane-1,1-dicarboxylic Acid (Illustrative) This conversion is non-trivial. A potential, though challenging, sequence is outlined below.

  • Protection of the Ketone: The ketone in ethyl 2-oxocyclopentanecarboxylate is protected as a ketal (e.g., using ethylene glycol and an acid catalyst).

  • Reduction of the Ester: The ester group is reduced to a primary alcohol (e.g., with LiAlH4).

  • Oxidation to Carboxylic Acid: The alcohol is oxidized to a carboxylic acid (e.g., using Jones reagent).

  • Introduction of the Second Carboxyl Group: This is the most challenging step. One conceptual approach is the conversion of the ketone back from the ketal, followed by a sequence involving α-halogenation and subsequent cyanation, then hydrolysis of the nitrile.

  • Final Hydrolysis: Any remaining ester or nitrile groups are hydrolyzed to the carboxylic acid.

Given the complexity and likely low overall yield of this multi-step conversion from the Dieckmann product, the malonic ester synthesis is generally the more direct and efficient route to the 1,1-dicarboxylic acid.

Comparative Analysis

FeatureClassical Malonic Ester SynthesisPhase-Transfer Catalyzed Malonic Ester SynthesisDieckmann Condensation Route
Starting Materials Diethyl malonate, 1,4-dibromobutane, Sodium, EthanolDiethyl malonate, 1,4-dibromobutane, NaOH, PTCDiethyl pimelate, Sodium ethoxide
Typical Yield Moderate (40-60%)Good to Excellent (60-80%) [1]Moderate (for initial cyclization); Overall yield likely low due to multiple steps.
Reaction Conditions Anhydrous, reflux in ethanolBiphasic, often milder temperaturesAnhydrous, reflux in toluene
Number of Steps 2 (Cyclization, then Saponification)1 (One-pot reaction and hydrolysis)Multiple steps required post-cyclization
Scalability Moderate; handling large quantities of sodium metal can be hazardous.Good; avoids large amounts of sodium metal and is amenable to scale-up.Moderate for the Dieckmann step; subsequent steps may be difficult to scale.
Advantages Well-established, reliable method.Higher yields, one-pot procedure, milder conditions, increased safety. [1]Provides access to a key β-keto ester intermediate.
Disadvantages Use of metallic sodium, requires strictly anhydrous conditions, moderate yields.Requires a phase-transfer catalyst, vigorous stirring is essential.Not a direct route to the 1,1-diacid, subsequent transformations are complex and reduce overall yield.

Conclusion and Recommendation

For the synthesis of cyclopentane-1,1-dicarboxylic acid, the Phase-Transfer Catalyzed Malonic Ester Synthesis emerges as the superior method for most laboratory applications. It offers a higher yield, operational simplicity as a one-pot procedure, and enhanced safety compared to the classical sodium ethoxide method. While the Dieckmann condensation is a powerful tool for ring formation, its application to the synthesis of the target 1,1-dicarboxylic acid is indirect and significantly more complex, making it a less practical choice for this specific target molecule. The classical malonic ester synthesis remains a viable option, particularly for smaller-scale preparations where the handling of sodium metal is manageable, but the advantages of the phase-transfer catalysis approach make it the recommended route for efficiency and scalability in a modern research setting.

References

  • Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 34, p.41 (1954). [Link]

  • Organic Syntheses, Coll. Vol. 2, p.194 (1943); Vol. 18, p.31 (1938). [Link]

  • Dieckmann, W. Ber. Dtsch. Chem. Ges.1894, 27, 102-103.
  • Schaefer, J. P.; Bloomfield, J. J. Org. React.1967, 15, 1-203.
  • Pinkney, P. S. Org. Synth.1939 , 19, 31. DOI: 10.15227/orgsyn.019.0031. [Link]

  • Starks, C. M. J. Am. Chem. Soc.1971, 93, 195-199.
  • Singh, R. K.; Danishefsky, S. Org. Synth.1976 , 56, 104. DOI: 10.15227/orgsyn.056.0104. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 73-77.

Sources

A Comparative Guide to the Reactivity of Diethyl Cyclopentane-1,1-dicarboxylate and its Cyclobutane Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical scaffold is a decision with far-reaching implications for synthetic feasibility, stability, and biological activity. The seemingly subtle difference between a four- and five-membered ring in a core structure can dramatically alter its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of diethyl cyclopentane-1,1-dicarboxylate and its cyclobutane analogue, supported by mechanistic principles and established experimental protocols.

Our analysis moves beyond a simple cataloging of reactions to explore the underlying causality—the "why" behind the observed reactivity. We will dissect how factors like ring strain and stereoelectronic effects govern the outcomes of key transformations, including saponification, intramolecular condensation, and reduction.

The Decisive Influence of Ring Architecture

The fundamental differences in reactivity between diethyl cyclobutane-1,1-dicarboxylate and diethyl cyclopentane-1,1-dicarboxylate are rooted in the inherent energetics of their respective cycloalkane rings.

  • Cyclobutane Ring System: A cyclobutane ring possesses significant internal strain, a combination of angle strain (C-C-C bond angles compressed to ~90° from the ideal sp³ angle of 109.5°) and torsional strain (eclipsing interactions of hydrogens). This stored potential energy makes the ring system eager to undergo reactions that can alleviate this strain, often by changing the hybridization of a ring carbon from sp³ towards sp².

  • Cyclopentane Ring System: The cyclopentane ring is considerably less strained. It readily adopts non-planar "envelope" or "half-chair" conformations that relieve most of the angle strain and significantly reduce torsional strain. Consequently, it is more stable and less driven to react by strain-release mechanisms.

A critical principle influencing the reactivity of these geminal (gem-) diesters is the Thorpe-Ingold effect . This effect posits that the presence of two substituents on a carbon atom can alter bond angles and conformations in a way that accelerates intramolecular reactions.[1][2] In our case, the two ethyl ester groups "pinch" the internal C-C(COOEt)₂-C bond angle, which can favor cyclization reactions.[3] The interplay between this effect and the inherent ring strain is a key determinant of the divergent reactivity we will explore.

Synthesis of the Starting Materials

Both target molecules are typically synthesized via the alkylation of diethyl malonate with the corresponding α,ω-dihaloalkane. This straightforward approach provides reliable access to the foundational scaffolds for comparative studies.[4][5]

G cluster_reactants Reactants cluster_products Products malonate Diethyl Malonate reagents Base (e.g., NaOEt) Solvent (e.g., Ethanol) malonate->reagents dihalo 1,n-Dihaloalkane (e.g., 1,3-dibromopropane or 1,4-dibromobutane) dihalo->reagents cyclobutane Diethyl Cyclobutane- 1,1-dicarboxylate cyclopentane Diethyl Cyclopentane- 1,1-dicarboxylate reagents->cyclobutane n=3 reagents->cyclopentane n=4

Figure 1: General synthetic pathway for cyclic gem-diesters.

Comparative Reactivity Analysis

We will now examine three fundamental transformations to illustrate the distinct chemical personalities of these two molecules.

Saponification (Alkaline Hydrolysis)

Saponification is a nucleophilic acyl substitution where a hydroxide ion attacks a carbonyl carbon. This creates a tetrahedral (sp³) intermediate before the ethoxide leaving group is expelled.

  • Mechanistic Insight: The rate of this reaction can be influenced by the stability of the tetrahedral intermediate relative to the starting sp² carbonyl. While direct comparative kinetic data for these specific substrates is sparse in readily available literature, general principles suggest that reactions are faster when they proceed towards a more stable state.

  • Predicted Reactivity: The inherent strain of the cyclobutane ring does not significantly change during this reaction, as the transformation occurs at an exocyclic carbonyl group. Therefore, the reactivity is primarily governed by the steric accessibility of the ester groups. The cyclopentane ring's greater conformational flexibility might allow for slightly better solvent and reagent access compared to the more rigid cyclobutane structure. However, a significant difference in hydrolysis rates is not anticipated based on ring strain alone. Studies on other cyclic esters have shown a correlation between hydrolysis rates and ring strain, but this is most pronounced in ring-opening reactions, which is not the case here.[6][7]

  • Experimental Verdict: Reactivity is expected to be largely similar , with potentially minor rate differences attributable to steric factors.

Table 1: Predicted Relative Reactivity in Saponification

CompoundKey FactorPredicted Relative RateRationale
Diethyl Cyclobutane-1,1-dicarboxylateSteric Hindrance1xThe rigid ring may present minor steric hindrance to the carbonyls.
Diethyl Cyclopentane-1,1-dicarboxylateSteric Hindrance~1x - 1.2xGreater conformational flexibility may allow for slightly better reagent access.

Experimental Protocol: Saponification to Cyclopentane-1,1-dicarboxylic Acid

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve diethyl cyclopentane-1,1-dicarboxylate (0.1 mol, 21.4 g) in 50 mL of ethanol.

  • Reagent Addition: In a separate beaker, dissolve potassium hydroxide (0.25 mol, 14.0 g) in 50 mL of distilled water. Cautiously add the KOH solution to the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle for 3 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester spot.

  • Workup: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the dicarboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry under vacuum.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a base to form a β-keto ester.[8] This is a powerful ring-forming reaction and a crucial test of comparative reactivity.

  • Mechanistic Insight: The reaction proceeds via the formation of an enolate at one α-carbon, which then attacks the carbonyl of the other ester group. The key step is the formation of a new, fused ring.

    • Cyclopentane Analogue: Intramolecular cyclization forms a bicyclo[3.2.0]heptanone system. This structure, containing fused five- and four-membered rings, is strained but synthetically accessible.

    • Cyclobutane Analogue: Cyclization would lead to a bicyclo[2.1.0]pentanone system. This is an exceptionally strained structure, containing fused four- and three-membered rings. The formation of such a high-energy product is energetically prohibitive under standard conditions.

  • Predicted Reactivity: The immense strain energy of the bicyclo[2.1.0]pentanone product presents a large activation barrier for the cyclization of the cyclobutane derivative. Therefore, diethyl cyclopentane-1,1-dicarboxylate is expected to undergo the Dieckmann condensation, while its cyclobutane counterpart will be highly resistant to this transformation, likely favoring intermolecular side reactions or decomposition under forcing conditions.

  • Experimental Verdict: Diethyl cyclopentane-1,1-dicarboxylate is significantly more reactive in the Dieckmann condensation.

G cluster_cyclopentane Cyclopentane Derivative cluster_cyclobutane Cyclobutane Derivative start_cp Diethyl Cyclopentane- 1,1-dicarboxylate product_cp Bicyclo[3.2.0]heptanone derivative start_cp->product_cp  Base (NaH)  Favorable   start_cb Diethyl Cyclobutane- 1,1-dicarboxylate product_cb Bicyclo[2.1.0]pentanone derivative (Highly Strained) start_cb->product_cb  Base (NaH)  Disfavored  

Figure 2: Logical flow of the Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation of Diethyl Cyclopentane-1,1-dicarboxylate

  • Setup: Flame-dry a three-neck 250 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Allow to cool under a stream of dry nitrogen.

  • Reagent Preparation: Charge the flask with sodium hydride (60% dispersion in mineral oil, 0.11 mol, 4.4 g). Wash the NaH three times with dry hexanes via cannula transfer to remove the mineral oil, then suspend it in 50 mL of dry toluene.

  • Substrate Addition: Dissolve diethyl cyclopentane-1,1-dicarboxylate (0.1 mol, 21.4 g) in 50 mL of dry toluene and add it to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred NaH suspension over 30 minutes. After the initial effervescence subsides, heat the mixture to reflux for 4 hours.

  • Quenching & Workup: Cool the reaction to 0°C in an ice bath and cautiously quench by the slow addition of 10% acetic acid until the solution is acidic. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester, which can be purified by vacuum distillation or chromatography.

Reduction to a Diol

The reduction of the esters to primary alcohols using a powerful hydride agent like lithium aluminum hydride (LiAlH₄) tests the accessibility of the carbonyl groups.

  • Mechanistic Insight: The reaction involves the nucleophilic attack of a hydride ion (from AlH₄⁻) on the carbonyl carbons.

  • Predicted Reactivity: As with saponification, this reaction occurs at the exocyclic ester groups. The primary determinant of reactivity will be steric hindrance. The rigid, puckered structure of the cyclobutane ring might slightly impede the approach of the bulky AlH₄⁻ complex compared to the more flexible cyclopentane ring. The reduction of a related cyclopentane diester to the corresponding diol has been documented.[9]

  • Experimental Verdict: Reactivity is expected to be largely similar , with the cyclopentane analogue potentially reacting slightly faster due to reduced steric hindrance.

Table 2: Summary of Comparative Reactivity

ReactionCyclobutane Analogue ReactivityCyclopentane Analogue ReactivityPrimary Governing Factor
SaponificationNormalNormal (Slightly Faster)Steric Hindrance
Dieckmann CondensationVery Low / UnreactiveFavorableProduct Strain Energy (Ring Strain)
Reduction (LiAlH₄)NormalNormal (Slightly Faster)Steric Hindrance

Conclusion for the Practicing Scientist

While structurally similar, diethyl cyclopentane-1,1-dicarboxylate and its cyclobutane analogue exhibit profoundly different chemical behaviors in reactions that involve the carbo-cyclic core.

  • The cyclobutane derivative should be viewed as a scaffold where reactivity is dominated by its inherent ring strain. It is resistant to transformations that would introduce additional strain (e.g., intramolecular condensations forming highly strained bicyclic systems).

  • The cyclopentane derivative is a more conformationally flexible and stable template. It behaves more predictably in classical transformations and readily undergoes intramolecular cyclizations to form stable fused-ring systems, making it a more versatile building block for constructing complex molecular architectures.

This guide underscores a critical principle for all development professionals: a deep understanding of fundamental chemical principles like ring strain and stereoelectronics is not merely academic. It is an essential, predictive tool that enables the rational design of synthetic routes, saving valuable time and resources in the laboratory.

References

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. 9

  • Cyclopropane-1,1-dicarboxylic acid. 10

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. 11

  • diethyl 1,1-cyclobutanedicarboxylate. 4

  • Diethyl 1,1-cyclobutanedicarboxylate synthesis. 12

  • diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. 13

  • Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410. 14

  • Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830. 15

  • 3779-29-1 Cas No. | Diethyl cyclobutane-1,1-dicarboxylate. 16

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. 17

  • Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (v2)- Undergraduate Teaching Lab Experiment. 5

  • Diethyl 1,1-Cyclobutanedicarboxylate | 3779-29-1. 18

  • Dieckmann Condensation. 19

  • Dieckmann Condensation Reaction Mechanism. 8

  • (PDF) Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. 1

  • Ring strain and polymerizability of cyclic esters. 6

  • Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. 20

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. 21

  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. 3

  • Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. 22

  • (PDF) Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. 23

  • Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. 2

  • Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. 7

  • hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. 24

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Confirmation of Diethyl Cyclopentane-1,1-dicarboxylate Derivatives

The precise structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For molecules such as diethyl cyclopentane-1,1-dicarboxylate and its derivatives, which serve as versatile building blocks in organic synthesis, unambiguous confirmation of their structure is not merely a formality but a critical checkpoint. An incorrect structural assignment, such as mistaking the 1,1-isomer for the 1,2-isomer, can invalidate subsequent experimental results and lead to significant losses in time and resources.

This guide provides a comprehensive, multi-technique approach to the structural verification of diethyl cyclopentane-1,1-dicarboxylate. It is designed from a Senior Application Scientist's perspective, emphasizing not just the "how" but the "why" behind the analytical choices. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural confirmation.

The Central Challenge: Isomeric Differentiation

The synthesis of diethyl cyclopentane-1,1-dicarboxylate, often proceeding from the alkylation of diethyl malonate with 1,4-dihalobutane, can potentially yield isomeric byproducts, with diethyl cyclopentane-1,2-dicarboxylate being a plausible contaminant. Our analytical strategy must therefore be robust enough to unequivocally distinguish between these structures. The key difference lies in their symmetry: the 1,1-isomer possesses a C₂ axis of symmetry bisecting the C3-C4 bond, while the 1,2-isomer has lower symmetry, leading to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR to probe the structure of our target compound.

Expertise & Experience: Why NMR is Decisive

For diethyl cyclopentane-1,1-dicarboxylate, the key structural feature is the quaternary carbon at the 1-position, bonded to two equivalent ethyl ester groups and two equivalent sets of methylene groups in the cyclopentane ring. This symmetry is directly reflected in the NMR spectra. In contrast, the 1,2-isomer lacks this symmetry, resulting in a more complex spectrum with more signals. This fundamental difference is the basis for our comparative analysis.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard as it is an excellent solvent for this class of compounds and its residual proton signal (at ~7.26 ppm) can be used for spectral calibration.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp resonance at 0 ppm, serving as the universal reference point for chemical shifts in both ¹H and ¹³C NMR.[1]

  • Instrument Setup: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.[2] A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width sufficient to cover the 0-10 ppm range.

    • Use a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single sharp line.

    • A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary to achieve a good signal-to-noise ratio.

Data Interpretation and Comparison

The expected NMR data provides a clear fingerprint for each isomer. The molecular formula for both isomers is C₁₁H₁₈O₄, and the molecular weight is 214.26 g/mol .[3][4][5][6]

Table 1: Comparative NMR Data for Diethyl Cyclopentane Dicarboxylate Isomers

FeatureDiethyl Cyclopentane-1,1-dicarboxylate (Expected)Diethyl Cyclopentane-1,2-dicarboxylate (Expected)Rationale for Differentiation
¹H Signals 4 unique signals More than 4 signals The 1,1-isomer's symmetry renders the two ethyl groups and pairs of ring CH₂ groups chemically equivalent. The 1,2-isomer has lower symmetry, making more protons non-equivalent.
¹H Ethyl Group Quartet (~4.1-4.2 ppm, 4H), Triplet (~1.2 ppm, 6H)Two distinct quartets and two distinct triplets (or overlapping multiplets)In the 1,1-isomer, both ethyl groups are identical. In the 1,2-isomer, the chemical environments of the two ethyl groups are different.
¹H Ring Protons Two multiplets (~2.0 ppm, 4H and ~1.6 ppm, 4H)A more complex set of multiplets for 6 unique ring protons.The symmetry of the 1,1-isomer simplifies the ring spectrum into two signals for the C2/C5 and C3/C4 protons. The 1,2-isomer has more non-equivalent ring protons.
¹³C Signals 5 unique signals 7 unique signals The 1,1-isomer has one signal for the two equivalent C=O groups, one for the quaternary C1, two for the ring carbons (C2/C5 and C3/C4), and two for the equivalent ethyl groups. The 1,2-isomer has two C=O signals, two CH signals (C1/C2), three CH₂ signals for the rest of the ring, and two ethyl carbon signals.
Quaternary Carbon Present (~58-60 ppm)AbsentThe presence of a signal for a non-protonated carbon (C1) in the ¹³C spectrum is a definitive marker for the 1,1-isomer. This can be confirmed with a DEPT-135 experiment, where this signal would be absent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥300 MHz) cluster_analysis Data Analysis & Confirmation Sample Purified Compound (~15 mg) Mix Dissolve & Transfer to NMR Tube Sample->Mix Solvent CDCl3 Solvent (~0.7 mL) Solvent->Mix Standard TMS Internal Standard Standard->Mix H1_NMR Acquire ¹H NMR Spectrum Mix->H1_NMR Insert Sample C13_NMR Acquire ¹³C NMR Spectrum (Proton Decoupled) H1_NMR->C13_NMR Change Nucleus Process Process Spectra (Phase, Baseline, Integrate) C13_NMR->Process Assign Assign Signals (Shifts, Multiplicity, Integration) Process->Assign Compare Compare with Expected Data (Table 1) Assign->Compare Structure Structure Confirmed: Diethyl Cyclopentane- 1,1-dicarboxylate Compare->Structure

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: The Logic of Fragmentation

For diethyl cyclopentane-1,1-dicarboxylate, electron ionization (EI) will induce fragmentation at predictable sites. The most labile bonds are the C-O bonds of the ester and the C-C bond of the quaternary carbon. We expect to see a clear molecular ion peak (M⁺) corresponding to the molecular weight (214.26 g/mol ) and characteristic fragment ions corresponding to the loss of an ethoxy group (•OCH₂CH₃) or a complete ethyl carboxylate group (•COOCH₂CH₃). This pattern provides a secondary, self-validating check on the structure proposed by NMR.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

  • GC Method: Inject a small volume (e.g., 1 µL) onto a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation from any impurities and elution of the target compound.

  • MS Method: Set the mass spectrometer to scan a mass range of m/z 40-300. The standard EI energy is 70 eV.

Data Interpretation

Table 2: Key Mass Spectrometry Data for Diethyl Cyclopentane-1,1-dicarboxylate

m/z (Mass/Charge)Ion IdentityInterpretation
214[M]⁺Molecular Ion. Confirms the molecular formula C₁₁H₁₈O₄.
185[M - C₂H₅]⁺Loss of an ethyl radical.
169[M - OC₂H₅]⁺Loss of an ethoxy radical. This is a very common and indicative fragmentation for ethyl esters.
141[M - COOC₂H₅]⁺Loss of an entire ethyl carboxylate radical. This confirms the presence of the complete ester functional group.
113[C₅H₉(CO)]⁺Fragmentation involving ring opening and loss of ester groups.

MassSpec_Fragmentation M Molecular Ion [M]⁺ m/z = 214 F1 [M - OC₂H₅]⁺ m/z = 169 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 141 M->F2 - •COOC₂H₅ F3 [M - C₂H₅]⁺ m/z = 185 M->F3 - •C₂H₅ F4 [C₅H₉(CO)]⁺ m/z = 113 F2->F4 - C₂H₄

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise & Experience: The Vibrational Signature

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For diethyl cyclopentane-1,1-dicarboxylate, this will appear as a very strong, sharp absorption band. The presence of two ester groups attached to the same carbon can sometimes lead to a splitting of this band, though it often appears as a single intense peak.[7] Critically, the absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, ruling out hydrolyzed starting materials or byproducts.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: As diethyl cyclopentane-1,1-dicarboxylate is a liquid at room temperature, no special preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a single drop of the neat liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Data Interpretation

Table 3: Key Infrared Absorptions for Diethyl Cyclopentane-1,1-dicarboxylate

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~2960-2850C-H (sp³) stretchPresence of alkyl chains (cyclopentane and ethyl groups).
~1730 C=O stretch (ester) Strong, sharp absorption. Definitive evidence of the ester functional group.
~1250-1150C-O stretch (ester)Strong absorption confirming the C-O single bond of the ester.
Absence >3200No O-H stretchConfirms absence of carboxylic acid or alcohol impurities.

Conclusion: A Self-Validating Triad of Evidence

The structural confirmation of diethyl cyclopentane-1,1-dicarboxylate is achieved not by a single technique, but by the convergence of evidence from NMR, MS, and IR spectroscopy.

  • NMR establishes the precise carbon-hydrogen framework and, most importantly, provides the definitive evidence of symmetry required to distinguish the 1,1-isomer from any potential 1,2-isomer byproduct.

  • MS confirms the correct molecular weight and shows a fragmentation pattern consistent with the proposed ester structure.

  • IR provides rapid and conclusive evidence for the presence of the key ester functional group and the absence of hydroxyl-containing impurities.

By following the protocols and interpretive logic outlined in this guide, researchers can be highly confident in their structural assignments, ensuring the integrity of their subsequent work in the complex landscape of chemical synthesis and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77830, Diethyl 1,1-cyclopentanedicarboxylate. Retrieved from [Link]

  • Miller, A. L., & Bowden, N. B. (2007). Supplementary Data: Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes. Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • CP Lab Safety (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1981). Homoconjugate Addition of Nucleophiles to Cyclopropane-1,1-dicarboxylate Derivatives: 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic Acid. Organic Syntheses, 60, 66. DOI: 10.15227/orgsyn.060.0066. Retrieved from [Link]

  • Valdebenito, H. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Global Substance Registration System (GSRS). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3021700, Diethyl 1,2-cyclopentanedicarboxylate. Retrieved from [Link]

  • Abramovitch, R. A. (1956). The Infrared Spectra of Malonate Esters. Canadian Journal of Chemistry, 34(12), 1730-1740. Retrieved from [Link]

  • Atanasova, M., Zlateva, T., & Minchev, S. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 52(5), 224-229. DOI: 10.1002/mrc.4061. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis and Reaction Validation of Diethyl Cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the reliable synthesis and rigorous validation of chemical intermediates are paramount. This guide provides an in-depth technical comparison of the experimental pathways involving diethyl cyclopentane-1,1-dicarboxylate, a valuable scaffold in organic synthesis. We will delve into the nuances of its synthesis, subsequent chemical transformations, and the critical validation techniques required to ensure experimental integrity. This document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Significance of Diethyl Cyclopentane-1,1-dicarboxylate

Diethyl cyclopentane-1,1-dicarboxylate is a geminal diester built upon a five-membered carbocyclic ring. This structural motif is a versatile precursor for a variety of more complex molecules, including spirocycles, substituted cyclopentane derivatives, and pharmacologically active agents. Its synthetic utility lies in the reactivity of the ester functionalities and the stability of the cyclopentyl core. Accurate and reproducible experimental data for its synthesis and reactions are therefore crucial for its effective application in multi-step synthetic campaigns.

Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate: A Comparative Analysis

The classical and most direct approach to diethyl cyclopentane-1,1-dicarboxylate is the malonic ester synthesis. An alternative, though less direct for this specific molecule, is the Dieckmann condensation, which is conceptually important for the formation of five-membered rings.

Primary Synthetic Route: Malonic Ester Synthesis

The reaction of diethyl malonate with 1,4-dibromobutane in the presence of a suitable base is the most common method for the preparation of diethyl cyclopentane-1,1-dicarboxylate.[1]

The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for their facile removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate acts as a potent nucleophile, displacing a bromide ion from 1,4-dibromobutane in an SN2 reaction. A second equivalent of base then removes the remaining acidic α-proton, generating a new enolate that undergoes an intramolecular SN2 reaction to form the cyclopentane ring. The use of two equivalents of base is essential for the completion of this one-pot cyclization.

Experimental Workflow: Malonic Ester Synthesis

reagents Diethyl Malonate + 1,4-Dibromobutane base Sodium Ethoxide (2 eq.) in Anhydrous Ethanol reagents->base 1. Add Reagents reaction Reaction Mixture (Reflux) base->reaction 2. Heat to Reflux workup Aqueous Work-up (H2O, Ether Extraction) reaction->workup 3. Quench & Extract purification Purification (Vacuum Distillation) workup->purification 4. Isolate & Purify product Diethyl Cyclopentane-1,1-dicarboxylate purification->product

Caption: Workflow for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

Materials:

  • Diethyl malonate

  • 1,4-Dibromobutane

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • 5% aqueous HCl

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (2.0 equivalents) to anhydrous ethanol with stirring. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 15 minutes.

  • Alkylation: Add 1,4-dibromobutane (1.05 equivalents) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Neutralize with 5% aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by vacuum distillation.

Safety Precautions:

  • Sodium metal reacts violently with water. Handle with care under anhydrous conditions.

  • 1,4-dibromobutane is a toxic and corrosive substance.[2][3][4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

Alternative Synthetic Route: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5][6][7][8] For the synthesis of a cyclopentanone derivative, diethyl adipate would be the required starting material. While this does not directly yield diethyl cyclopentane-1,1-dicarboxylate, it is a powerful method for constructing five-membered rings and represents an important alternative strategy. The subsequent conversion of the resulting β-keto ester to the target gem-diester would require additional synthetic steps, making the malonic ester synthesis more efficient for this specific target.

Conceptual Pathway: Dieckmann Condensation

start Diethyl Adipate base Sodium Ethoxide start->base Dieckmann Condensation intermediate β-Keto Ester (Ethyl 2-oxocyclopentanecarboxylate) base->intermediate further_steps Further Synthetic Steps intermediate->further_steps e.g., Alkylation product Diethyl Cyclopentane-1,1-dicarboxylate further_steps->product

Caption: Conceptual pathway for forming a related cyclopentane structure.

Key Reactions of Diethyl Cyclopentane-1,1-dicarboxylate

The gem-diester functionality of diethyl cyclopentane-1,1-dicarboxylate allows for several important transformations.

Hydrolysis to Cyclopentane-1,1-dicarboxylic Acid

The conversion of the diester to the corresponding dicarboxylic acid is a fundamental reaction, typically achieved through base-mediated saponification followed by acidification.

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve diethyl cyclopentane-1,1-dicarboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of excess potassium hydroxide (typically 2.5-3.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of the dicarboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction to 1,1-Bis(hydroxymethyl)cyclopentane

The reduction of both ester groups to primary alcohols can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH4).[9][10][11][12]

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH4 (excess, typically 2-3 equivalents) in anhydrous diethyl ether.

  • Dissolve diethyl cyclopentane-1,1-dicarboxylate in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. Stir vigorously until a granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the diol.

Safety Precautions:

  • LiAlH4 is a highly reactive, pyrophoric, and water-sensitive reagent. Handle with extreme care under a dry, inert atmosphere.[12]

Validation of Experimental Results

Rigorous characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for diethyl cyclopentane-1,1-dicarboxylate and its key reaction products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Data (δ, ppm)Expected 13C NMR Data (δ, ppm)Expected IR Data (cm-1)
Diethyl Cyclopentane-1,1-dicarboxylate C11H18O4214.26[13][14][15]~4.1 (q, 4H, -OCH2CH3), ~2.0 (t, 4H, cyclopentyl-CH2), ~1.6 (m, 4H, cyclopentyl-CH2), ~1.2 (t, 6H, -OCH2CH3)~172 (C=O), ~61 (-OCH2-), ~58 (quaternary C), ~35 (cyclopentyl-CH2), ~24 (cyclopentyl-CH2), ~14 (-CH3)~2960 (C-H), ~1730 (C=O ester)
Cyclopentane-1,1-dicarboxylic Acid C7H10O4158.15~11-12 (br s, 2H, -COOH), ~2.1 (t, 4H, cyclopentyl-CH2), ~1.7 (m, 4H, cyclopentyl-CH2)~178 (C=O), ~59 (quaternary C), ~36 (cyclopentyl-CH2), ~25 (cyclopentyl-CH2)~3000 (br, O-H), ~1700 (C=O acid)
1,1-Bis(hydroxymethyl)cyclopentane C7H14O2130.18~3.5 (s, 4H, -CH2OH), ~1.5 (m, 8H, cyclopentyl-CH2), ~2.0-3.0 (br s, 2H, -OH)~70 (-CH2OH), ~45 (quaternary C), ~34 (cyclopentyl-CH2), ~24 (cyclopentyl-CH2)~3300 (br, O-H), ~2950 (C-H)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Spectroscopic data for diethyl cyclopentane-1,1-dicarboxylate can be found in public databases such as PubChem.[13]

Chromatographic and Physical Characterization
CompoundExpected AppearancePurity AssessmentExpected Boiling Point
Diethyl Cyclopentane-1,1-dicarboxylate Colorless oilGC-MS, 1H & 13C NMR~245-247 °C (atm), ~125 °C @ 15 mmHg
Cyclopentane-1,1-dicarboxylic Acid White crystalline solidMelting point, 1H & 13C NMRDecomposes upon heating
1,1-Bis(hydroxymethyl)cyclopentane Colorless oil or low-melting solidGC-MS, 1H & 13C NMRHigh boiling point, purification by distillation or chromatography

The purity of liquid samples like diethyl cyclopentane-1,1-dicarboxylate is best assessed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on the retention time and mass-to-charge ratio of the compound and any impurities. For solid products, melting point analysis is a quick and effective measure of purity.

Comparative Summary and Best Practices

Synthesis/ReactionKey StrengthsPotential ChallengesRecommended Validation
Malonic Ester Synthesis High yielding, one-pot procedure, readily available starting materials.Requires strictly anhydrous conditions, potential for side products if stoichiometry is not controlled.NMR, IR, GC-MS of the purified product.
Hydrolysis Straightforward reaction, high conversion.The dicarboxylic acid product may be sparingly soluble in some solvents, requiring careful choice of work-up conditions.NMR, IR, Melting Point of the purified product.
LiAlH4 Reduction Effective for complete reduction of both esters.Requires handling of a pyrophoric reagent, careful work-up is crucial for good yields.NMR, IR, GC-MS of the purified product.

Best Practices for Experimental Validation:

  • Orthogonal Methods: Employ multiple analytical techniques to validate your results. For example, combine NMR for structural elucidation with GC-MS for purity assessment.

  • Reference Spectra: Whenever possible, compare your experimental spectra with data from reputable sources or previously validated in-house samples.

  • Yield Calculation: Accurately determine the yield of your reactions and consider purification losses.

  • Documentation: Maintain meticulous records of all experimental procedures, observations, and analytical data.

Conclusion

The synthesis and subsequent reactions of diethyl cyclopentane-1,1-dicarboxylate are cornerstone transformations in organic synthesis. A thorough understanding of the underlying mechanisms, coupled with meticulous experimental technique and rigorous validation, is essential for obtaining reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors, ensuring the integrity and quality of their scientific outcomes.

References

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

  • Diethyl 1,1-cyclopentanedicarboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. (1999). Google Patents.
  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. (1996). Google Patents.
  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. (n.d.). GSRS. Retrieved January 23, 2026, from [Link]

  • diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved January 23, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Cambridge. Retrieved January 23, 2026, from [Link]

  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved January 23, 2026, from [Link]

  • Synthesis of Chiral Cyclopentenones. (2013, November 13). ACS Publications. Retrieved January 23, 2026, from [Link]

  • 1,4-DIBROMOBUTANE. (n.d.). S D Fine-Chem Limited. Retrieved January 23, 2026, from [Link]

  • Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. (2025, December 9). Preprints.org. Retrieved January 23, 2026, from [Link]

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved January 23, 2026, from [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved January 23, 2026, from [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS CAS-No. (2016, July 11). Loba Chemie. Retrieved January 23, 2026, from [Link]

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved January 23, 2026, from [Link]

  • Economic feasibility of synthesizing cyclopentane from diethyl adipate. (2025, September 24). Filo. Retrieved January 23, 2026, from [Link]

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